molecular formula C8H5ClF3NO B1362248 5-Chloro-2-(trifluoromethyl)benzamide CAS No. 654-94-4

5-Chloro-2-(trifluoromethyl)benzamide

Cat. No.: B1362248
CAS No.: 654-94-4
M. Wt: 223.58 g/mol
InChI Key: GHXSHBPNICIQJS-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C8H5ClF3NO and its molecular weight is 223.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXSHBPNICIQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378754
Record name 5-chloro-2-(trifluoromethyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-94-4
Record name 5-chloro-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 654-94-4
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-(trifluoromethyl)benzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, and potential applications of 5-Chloro-2-(trifluoromethyl)benzamide, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound for their work.

Core Chemical and Physical Properties

This compound is a substituted aromatic amide that has garnered significant interest in the pharmaceutical industry. The presence of both a chloro and a trifluoromethyl group on the benzamide scaffold imparts unique electronic and lipophilic properties, making it a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic activities.[1]

Structural and General Information
PropertyValueSource
Chemical Name This compound[2]
CAS Number 654-94-4[2][3]
Molecular Formula C₈H₅ClF₃NO[2][3]
Molecular Weight 223.58 g/mol [2][3]
Canonical SMILES C1=CC(=C(C=C1Cl)C(=O)N)C(F)(F)F[4]
InChI Key GHXSHBPNICIQJS-UHFFFAOYSA-N
Physicochemical Data
PropertyValueSource
Physical Form Solid
Melting Point 137 °C[5]
Boiling Point 241.9 ± 40.0 °C (Predicted)[5]
Density 1.455 ± 0.06 g/cm³ (Predicted)[5]
pKa 14.87 ± 0.50 (Predicted)[5]
Solubility Information not readily available in searched sources. Generally, such compounds exhibit solubility in polar organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Experimental verification is recommended.

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic routes, primarily involving the functionalization of a pre-existing substituted benzene ring. The choice of starting material and reaction conditions is critical to achieving a high yield and purity of the final product.

Conceptual Synthetic Pathways

Two plausible and commonly employed synthetic strategies for the preparation of this compound are outlined below. These pathways are based on established organic chemistry principles and syntheses of analogous compounds.

G cluster_0 Pathway A: From Carboxylic Acid cluster_1 Pathway B: From Nitrile A1 5-Chloro-2-(trifluoromethyl)benzoic acid A2 Acyl Chloride Intermediate A1->A2 SOCl₂ or (COCl)₂ A3 This compound A2->A3 NH₄OH or NH₃ (gas) B1 5-Chloro-2-(trifluoromethyl)benzonitrile B2 This compound B1->B2 Controlled Hydrolysis (e.g., H₂O₂, base)

Caption: Conceptual synthetic pathways to this compound.

Detailed Experimental Protocol: Synthesis via Hydrolysis of Nitrile (Pathway B)

This protocol is adapted from general procedures for the hydrolysis of benzonitriles to benzamides, a common and effective transformation in organic synthesis.[6]

Step 1: Reaction Setup

  • To a stirred solution of 5-Chloro-2-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or DMSO, add a base (e.g., potassium carbonate or sodium hydroxide, 1.1-1.5 eq).

  • Cool the mixture in an ice bath.

Step 2: Reagent Addition

  • Slowly add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq) to the reaction mixture, ensuring the temperature is maintained below 10 °C. The exothermicity of this reaction necessitates careful, dropwise addition.

Step 3: Reaction and Work-up

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by pouring it into cold water.

  • The product, this compound, will often precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.

Step 4: Purification

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

Spectral Characterization

A thorough spectral analysis is essential for the unambiguous identification and purity assessment of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the chloro and trifluoromethyl substituents.

  • Amide Protons (-CONH₂): Two broad singlets are expected in the region of δ 7.5-8.5 ppm. The chemical shift can be highly dependent on the solvent and concentration.

  • Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm) are anticipated, corresponding to the three protons on the benzene ring. The coupling constants will be indicative of their relative positions (ortho, meta).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-175 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the electron-withdrawing groups (Cl and CF₃) will be shifted downfield. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3400-3100N-H stretching (amide)
~1660C=O stretching (amide I band)
~1600N-H bending (amide II band)
1400-1000C-F stretching (strong)
800-600C-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 223.00117 for the monoisotopic mass).[4] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

  • Fragmentation: Common fragmentation pathways may include the loss of the amide group (-NH₂) and cleavage of the C-C bond between the aromatic ring and the carbonyl group.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[7][8] The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the chloro substituent can modulate the electronic properties and provide a site for further functionalization.[1]

Role as a Pharmaceutical Intermediate

This compound is a valuable building block for creating more complex molecules targeting various disease pathways. Its utility is highlighted in the synthesis of:

  • Enzyme Inhibitors: The benzamide moiety can act as a hydrogen bond donor and acceptor, making it suitable for interaction with enzyme active sites.

  • Receptor Ligands: The substituted aromatic ring can be tailored for specific interactions with receptors, such as G-protein coupled receptors (GPCRs).[9]

  • Antimicrobial Agents: Benzamide derivatives have been explored for their potential antimicrobial activities.[10][11]

Logical Workflow for Utilizing this compound in a Drug Discovery Program

G A Target Identification & Validation B Lead Compound Identification A->B D Scaffold Modification & Library Synthesis B->D C Synthesis of this compound C->D Key Building Block E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Workflow for the use of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups provides a versatile platform for the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective application in research and development. This guide provides a foundational understanding to aid scientists in leveraging this valuable compound in their work.

References

An In-depth Technical Guide to 5-Chloro-2-(trifluoromethyl)benzamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic compounds have emerged as indispensable tools for the design of novel therapeutics. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among the plethora of fluorinated building blocks, 5-Chloro-2-(trifluoromethyl)benzamide stands out as a key intermediate with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, safety considerations, and its burgeoning role in the pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic compound featuring a benzamide core substituted with a chlorine atom and a trifluoromethyl group.

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 654-94-4[1][2][3]
Molecular Formula C₈H₅ClF₃NO[1][2][3]
Molecular Weight 223.58 g/mol [1][2][3]
Appearance White to off-white solid[1]
Melting Point 137 °C[1]
Boiling Point 241.9 °C at 760 mmHg[1]
Solubility Soluble in most organic solventsGeneral knowledge
InChIKey GHXSHBPNICIQJS-UHFFFAOYSA-NGeneral knowledge

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the amidation of its corresponding acid chloride, 5-Chloro-2-(trifluoromethyl)benzoyl chloride, with ammonia. This method is favored for its high yield and relatively straightforward procedure.

Synthetic Pathway

G reactant 5-Chloro-2-(trifluoromethyl)benzoyl chloride product This compound reactant->product Amidation reagent Ammonia (NH₃) reagent->product byproduct Ammonium Chloride (NH₄Cl) product->byproduct Byproduct

Caption: Synthetic scheme for this compound.

Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methods for the synthesis of benzamides from benzoyl chlorides.[4]

Materials:

  • 5-Chloro-2-(trifluoromethyl)benzoyl chloride

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-(trifluoromethyl)benzoyl chloride (1.0 eq) in dichloromethane (10 mL per gram of acid chloride).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add aqueous ammonia (2.0 eq) dropwise to the stirred solution. An exothermic reaction will occur, and a white precipitate of ammonium chloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Transfer the reaction mixture to a separatory funnel and add deionized water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.5-8.0 ppm). The two amide protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the trifluoromethyl carbon, and the carbonyl carbon of the amide group. The carbon of the trifluoromethyl group will exhibit a quartet due to coupling with the three fluorine atoms.

High-Performance Liquid Chromatography (HPLC)

Purity analysis is commonly performed using reverse-phase HPLC with UV detection.[5] A typical method would involve a C18 column with a gradient elution system of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile. The retention time and peak purity can be used to assess the sample's purity.

Table 2: Exemplary HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Role in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, while the chloro and benzamide functionalities provide handles for further chemical modifications.

Privileged Scaffolds in Medicinal Chemistry

Benzamide derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[6] The amide bond can act as a hydrogen bond donor and acceptor, facilitating interactions with protein active sites.

Applications in the Synthesis of Bioactive Molecules

While a specific marketed drug directly using this compound as a starting material is not readily identifiable in the public domain, numerous patents and research articles describe the synthesis of novel compounds with potential therapeutic applications derived from this intermediate. These include:

  • Anticancer Agents: Benzamide derivatives have been explored as inhibitors of various kinases and other enzymes involved in cancer progression.[7]

  • Antiparasitic Agents: The benzimidazole scaffold, which can be synthesized from benzamide precursors, is a core component of many antiparasitic drugs.[8]

  • Antimicrobial Agents: Novel sulfonamides and other derivatives containing the 5-chloro-benzamide moiety have shown promising antimicrobial activity.[6]

The trifluoromethyl group, in particular, is often incorporated to improve the pharmacokinetic profile of drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursor, 5-Chloro-2-(trifluoromethyl)benzoyl chloride.

Hazard Identification

Based on available Material Safety Data Sheets (MSDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The precursor, 5-Chloro-2-(trifluoromethyl)benzoyl chloride, is corrosive and reacts with water.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and moisture.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the field of drug discovery. Its unique combination of a benzamide core, a chlorine atom, and a trifluoromethyl group provides a versatile platform for the synthesis of novel bioactive compounds with potentially enhanced therapeutic properties. A thorough understanding of its synthesis, characterization, and safe handling is crucial for researchers and scientists aiming to leverage this valuable building block in the development of the next generation of pharmaceuticals.

References

Physical and chemical characteristics of 5-Chloro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-(trifluoromethyl)benzamide

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 654-94-4), a key chemical intermediate in the pharmaceutical and agrochemical industries. We will explore its core physicochemical properties, spectroscopic profile, chemical reactivity, and applications, particularly within the context of drug discovery and development. The inclusion of the chloro and trifluoromethyl moieties imparts unique electronic and lipophilic characteristics, making this compound a valuable building block for synthesizing complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and validated data to support laboratory and research endeavors.

Introduction: A Strategic Building Block in Modern Chemistry

This compound belongs to the benzamide class of organic compounds.[1] Its structure is characterized by a benzene ring substituted with a chloro group, a trifluoromethyl (-CF3) group, and an amide (-CONH2) functional group. The strategic placement of these groups creates a molecule with significant potential in medicinal chemistry and materials science.

The trifluoromethyl group is a cornerstone of modern drug design, known for its ability to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] Similarly, the presence of a chlorine atom can significantly influence a molecule's pharmacokinetic profile and is a common feature in many FDA-approved drugs.[4] As a result, this compound serves not as an end-product itself, but as a crucial starting material or intermediate for the synthesis of more elaborate chemical entities.[5][6]

This guide synthesizes available data to provide a detailed portrait of the compound, ensuring a foundation of scientific integrity for its application in research and development.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The data presented below has been consolidated from various chemical suppliers and databases.

Identifiers and Molecular Structure

These identifiers are critical for accurate documentation, procurement, and regulatory compliance.

PropertyValueSource(s)
CAS Number 654-94-4[5][7]
Molecular Formula C₈H₅ClF₃NO[5][8][7]
Molecular Weight 223.58 g/mol [8][7][9]
IUPAC Name This compound[10]
Synonyms 2-Carbamoyl-4-chlorobenzotrifluoride, 5-Chloro-alpha,alpha,alpha-trifluoro-o-toluamide[9]
InChI Key GHXSHBPNICIQJS-UHFFFAOYSA-N[10]

graph Chemical_Structure {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_amide [label="C"]; O_amide [label="O"]; N_amide [label="NH₂"]; C_tfm [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; Cl [label="Cl"];

// Benzene ring with substituents C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on the ring C1 -- C_amide [len=1.5]; C2 -- C_tfm [len=1.5]; C5 -- Cl [len=1.5];

// Amide group C_amide -- O_amide [style=double, len=1.2]; C_amide -- N_amide [len=1.2];

// Trifluoromethyl group C_tfm -- F1 [len=1.2]; C_tfm -- F2 [len=1.2]; C_tfm -- F3 [len=1.2];

// Position labels for clarity lbl1 [label="1", pos="0.5,1.8!", fontsize=10]; lbl2 [label="2", pos="-1.2,1.2!", fontsize=10]; lbl3 [label="3", pos="-1.2,-0.5!", fontsize=10]; lbl4 [label="4", pos="0.5,-1.8!", fontsize=10]; lbl5 [label="5", pos="2.2,-0.5!", fontsize=10]; lbl6 [label="6", pos="2.2,1.2!", fontsize=10]; }

Caption: 2D structure of this compound.

Physical and Computed Properties

These properties dictate the compound's behavior under various experimental conditions, influencing choices for solvents, reaction temperatures, and purification methods.

PropertyValueSource(s)
Physical Form Solid, Crystalline Powder[11]
Appearance White to off-white[11]
Melting Point 137 °C[9]
Boiling Point 241.9 ± 40.0 °C (Predicted)[8][9]
Density 1.455 ± 0.06 g/cm³ (Predicted)[9]
pKa 14.87 ± 0.50 (Predicted)[9]
XlogP 1.3 (Predicted)[10]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While raw spectral data is lot-specific, the following sections describe the expected spectroscopic characteristics based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide (-NH₂) protons. The aromatic protons will appear as multiplets in the downfield region (approx. 7.0-8.0 ppm), with their splitting patterns influenced by coupling to each other and potentially to the fluorine atoms of the -CF₃ group. The amide protons typically appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the amide carbonyl carbon, and the trifluoromethyl carbon. The carbon attached to the -CF₃ group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The observation of through-space H-F couplings can be a powerful tool for conformational analysis of trifluoromethyl-containing compounds.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. Key expected absorption bands include:

  • N-H Stretching: Around 3100-3500 cm⁻¹, characteristic of the amide group.

  • C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹, corresponding to the amide carbonyl group.

  • C-F Stretching: Strong, sharp absorptions in the 1000-1350 cm⁻¹ region, indicative of the trifluoromethyl group.

  • C-Cl Stretching: Typically found in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

  • Molecular Ion Peak: The exact mass is 223.00117 Da.[10] High-resolution mass spectrometry (HRMS) should show a molecular ion [M]⁺ at m/z ≈ 223, accompanied by an [M+2]⁺ peak approximately one-third the intensity, which is the characteristic isotopic signature of a monochlorinated compound.

  • Predicted Adducts: Predicted m/z values for common adducts include [M+H]⁺ at 224.00845 and [M+Na]⁺ at 245.99039.[10]

Chemical Characteristics and Applications

applications_workflow cluster_start Starting Material cluster_process Synthetic Chemistry cluster_outcome Target Molecules & Applications cluster_rd Research & Development start This compound synthesis Multi-step Organic Synthesis (e.g., coupling, cyclization) start->synthesis Building Block pharma Bioactive Molecules (e.g., enzyme inhibitors) synthesis->pharma agro Agrochemicals (e.g., pesticides, herbicides) synthesis->agro discovery Drug Discovery & Lead Optimization pharma->discovery

Caption: Role as a building block in synthetic pathways.

Reactivity and Synthetic Utility

This compound is primarily valued for its role as a synthetic intermediate. The amide group can undergo various chemical transformations, while the chloro-substituted aromatic ring is amenable to nucleophilic substitution or cross-coupling reactions, allowing for the introduction of further chemical diversity. Its stability under standard conditions makes it a reliable reactant in multi-step syntheses.[6]

Applications in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[1] The incorporation of a trifluoromethyl group is a well-established strategy to improve a drug candidate's profile.[2] This compound, therefore, serves as a valuable starting point for creating novel therapeutics, particularly in areas such as oncology, neuroscience, and infectious diseases, where fine-tuning of molecular properties is critical for efficacy and safety.[4][13]

Storage and Stability

For maintaining chemical integrity, the compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[8] It is chemically stable under standard ambient conditions.

Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. All handling should be performed in accordance with the information provided in the Safety Data Sheet (SDS).

Hazard Identification
  • GHS Signal Word: Warning[8][9]

  • Hazard Statements:

    • H315: Causes skin irritation.[8][9][11]

    • H319: Causes serious eye irritation.[8][9][11]

    • H335: May cause respiratory irritation.[8][9][11]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[8][9][11]

    • Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][11]

    • Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed).[11]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[11]

Recommended Handling Protocol

The following is a generalized protocol for handling this chemical in a research setting.

handling_workflow start Start: Receive Chemical ppe 1. Don Personal Protective Equipment (PPE) - Safety glasses - Lab coat - Nitrile gloves start->ppe fume_hood 2. Work in a Ventilated Fume Hood ppe->fume_hood weigh 3. Weigh Solid Carefully - Use anti-static weigh boat - Avoid creating dust fume_hood->weigh dissolve 4. Dissolution - Add solvent slowly to solid - Ensure compatibility weigh->dissolve cleanup 5. Decontaminate & Clean - Wipe down surfaces - Dispose of waste in labeled container dissolve->cleanup storage 6. Store Securely - Tightly sealed container - Dry, room temperature location cleanup->storage end End: Procedure Complete storage->end

Caption: Standard workflow for safe handling of solid chemicals.

  • Preparation: Before handling, read the entire Safety Data Sheet (SDS). Ensure a chemical fume hood is operational and an emergency eyewash station and shower are accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Conduct all manipulations within a fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[11]

    • Skin Contact: Wash off immediately with soap and plenty of water.[11]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]

  • Storage: Store the compound in its original, tightly closed container in a dry and well-ventilated area away from incompatible materials.

Conclusion

This compound is a well-characterized compound whose value lies in its strategic combination of functional groups. Its physical stability, predictable spectroscopic signature, and versatile reactivity make it an important tool for chemists. For professionals in drug discovery and development, this molecule represents a gateway to novel chemical entities, offering a reliable scaffold upon which to build the next generation of therapeutic agents. Adherence to proper handling protocols is paramount to harnessing its potential safely and effectively.

References

An Investigational Guide to the Mechanism of Action of 5-Chloro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-(trifluoromethyl)benzamide is a synthetic compound featuring two moieties of significant interest in medicinal chemistry: a halogenated benzamide scaffold and a trifluoromethyl (CF3) group. While this specific molecule is not extensively characterized in public literature, its structural components are prevalent in a wide array of biologically active agents. The introduction of a trifluoromethyl group, in particular, is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically elucidate the biological activity and molecular mechanism of action of this compound or similarly uncharacterized compounds. We present a logical, multi-stage investigational workflow, from initial in silico hypothesis generation and phenotypic screening to rigorous target validation and downstream cellular pathway analysis.

Introduction: The Chemical Rationale

The structure of this compound presents a compelling case for biological investigation. The benzamide core is a privileged scaffold found in numerous approved drugs, while the strategic placement of chloro- and trifluoromethyl- groups can profoundly influence its physicochemical and pharmacological properties. The trifluoromethyl group is particularly noteworthy; its strong electron-withdrawing nature and lipophilicity can dramatically alter a molecule's interaction with biological targets, often leading to enhanced potency and improved pharmacokinetic profiles.[2]

Derivatives of trifluoromethyl benzamide have been explored for a multitude of therapeutic applications, including:

  • Anticancer Agents: By targeting key signaling pathways in tumor cells.[2][4]

  • Antimicrobial and Antifungal Agents: Exhibiting inhibitory effects on microbial growth.[5][6][7]

  • Ion Channel Modulators: Specifically as blockers of voltage-gated sodium channels like Na(v)1.7, which are implicated in pain pathways.[]

  • Kinase Inhibitors: Acting on enzymes such as FLT3 and CHK1, which are critical in cell cycle regulation and oncogenesis.[4]

Given this precedent, this compound serves as a valuable probe for discovering novel biological activities. This guide outlines the experimental cascade required to move from an uncharacterized compound to a well-defined mechanism of action, providing the causality behind each experimental choice and ensuring a self-validating system of inquiry.

Part 1: Hypothesis Generation & Preliminary Screening

The initial phase of investigation focuses on casting a wide net to generate testable hypotheses about the compound's biological function. This is achieved by combining computational predictions with broad-based cellular screening.

In Silico Target Prediction

Before commencing wet-lab experiments, computational tools can provide valuable, data-driven predictions of potential biological targets based on the principle of chemical similarity.

Experimental Protocol: Ligand-Based Target Prediction

  • Obtain Compound Structure: Secure the 2D structure (SMILES format) of this compound.

  • Utilize Prediction Servers: Input the SMILES string into multiple free-access web servers that compare the structure against databases of known bioactive ligands. Recommended platforms include:

    • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity.

    • PharmMapper: Identifies potential targets by fitting the compound's pharmacophore features into a large database of receptor models.

  • Analyze and Consolidate Results: Compile the lists of predicted targets from each server. Prioritize targets that appear across multiple platforms or belong to protein families consistent with the activities of related benzamides (e.g., kinases, G-protein coupled receptors, ion channels).

  • Rationale: This in silico step is a cost-effective method to narrow the vast landscape of potential protein targets to a manageable list for experimental validation. It allows for the formulation of initial, specific hypotheses (e.g., "Compound X inhibits protein kinase Y").

Broad-Spectrum Phenotypic Screening

The next step is to observe the compound's effect on whole cells to identify a general biological activity. A dual-screening approach against a panel of human cancer cell lines and a set of representative microbial species is recommended.

Experimental Protocol: Cell Viability and Antimicrobial Screening

  • Cell Line Panel: Select a diverse panel of human cancer cell lines representing different tissues of origin (e.g., NCI-60 panel).

  • Cell Culture: Culture cells in their recommended media and conditions. Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Treat the cells with these concentrations for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

  • Viability Assay: After incubation, measure cell viability using a robust method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

  • Antimicrobial Screen: Concurrently, perform a standard broth microdilution assay against representative strains of bacteria (E. coli, S. aureus) and fungi (C. albicans, A. fumigatus) to determine the Minimum Inhibitory Concentration (MIC).

  • Data Analysis: For the cell line screen, calculate the concentration that inhibits 50% of cell growth (IC50) for each cell line. For the microbial screen, determine the MIC.

Data Presentation: Hypothetical Screening Results

Cell Line / MicrobeTypeIC50 / MIC (µM)
MV-4-11Acute Myeloid Leukemia2.5
A549Lung Carcinoma15.8
HCT116Colon Carcinoma> 50
MCF7Breast Carcinoma> 50
S. aureusGram-positive Bacteria> 100
E. coliGram-negative Bacteria> 100
C. albicansFungus8.9

Trustworthiness: The use of a diverse panel helps identify selective activity. If the compound is potent against only a subset of cell lines (like MV-4-11 in the table above), it suggests a specific mechanism of action rather than general toxicity.

Part 2: Target Validation & Mechanistic Confirmation

Results from Part 1 (e.g., selective anticancer and antifungal activity) guide this next phase, which aims to identify the direct molecular target of the compound.

Target Identification Workflow

Based on the hypothetical result of potent activity against the MV-4-11 leukemia cell line, a known FLT3-mutant line, and the in silico prediction of kinase activity, a logical next step is to screen the compound against a panel of protein kinases.

G cluster_0 Phase 1: Hypothesis cluster_1 Phase 2: Validation cluster_2 Phase 3: Cellular Mechanism InSilico In Silico Prediction (e.g., Kinase Target Class) KinasePanel Kinase Panel Screen (e.g., 400 kinases) InSilico->KinasePanel Suggests target class PhenoScreen Phenotypic Screen (IC50 MV-4-11 = 2.5 µM) PhenoScreen->KinasePanel Provides cellular context HitConfirm Hit Confirmation (IC50 Assay for FLT3) KinasePanel->HitConfirm Identifies primary hits DirectBinding Direct Binding Assay (e.g., CETSA or SPR) HitConfirm->DirectBinding Confirms biochemical potency PathwayAnalysis Downstream Pathway Analysis (Western Blot for p-FLT3, p-STAT5) DirectBinding->PathwayAnalysis Confirms target engagement in cells CellularOutcome Cellular Outcome Assay (Apoptosis Assay) PathwayAnalysis->CellularOutcome Links target to phenotype

Caption: Workflow for target identification and validation.

Biochemical Assay: Kinase Inhibition

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Select Kinase Panel: Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a large panel of kinases at a fixed concentration (e.g., 10 µM).

  • Analyze Primary Screen: Identify kinases where activity is inhibited by >90%. Based on our hypothetical phenotypic data, FMS-like tyrosine kinase 3 (FLT3) would be a predicted hit.

  • Dose-Response Assay: Perform a follow-up dose-response assay for the primary hits. Incubate the purified kinase (e.g., recombinant human FLT3) with its specific substrate (e.g., a peptide) and ATP in the presence of serial dilutions of the compound.

  • Measure Activity: Quantify kinase activity by measuring the amount of phosphorylated substrate, often using a luminescence-based assay that measures remaining ATP (e.g., Kinase-Glo®).

  • Calculate IC50: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

  • Rationale & Trustworthiness: This tiered approach (broad panel followed by specific dose-response) is efficient and confirms the potency and selectivity of the compound against a specific enzyme in a purified, cell-free system.

Direct Target Engagement in Cells

Confirming that the compound binds its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is an effective method for this.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells (e.g., MV-4-11) with the compound at a high concentration (e.g., 10x IC50) and a vehicle control.

  • Thermal Challenge: Aliquot the cell lysates and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.

  • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.

  • Quantification: Analyze the amount of the target protein (e.g., FLT3) remaining in the supernatant at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble protein against temperature. A successful ligand-protein interaction will stabilize the protein, resulting in a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control.

  • Rationale: CETSA provides direct evidence of target engagement in a physiological context, confirming that the compound reaches and binds its target inside the cell.

Part 3: Elucidation of Cellular Mechanism of Action

With a validated target (FLT3), the final stage is to map the downstream cellular consequences of this interaction, thereby connecting the molecular event to the observed phenotype (cell death).

Downstream Signaling Analysis

FLT3 is a receptor tyrosine kinase that, when activated, phosphorylates itself and downstream signaling proteins like STAT5. An inhibitor should block this process.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylates pSTAT5 p-STAT5 Transcription Gene Transcription (Proliferation, Survival) pSTAT5->Transcription Compound This compound Compound->FLT3 Inhibits

Caption: Hypothesized signaling pathway inhibited by the compound.

Experimental Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment: Treat MV-4-11 cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis & Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membranes with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the levels of p-FLT3 and p-STAT5, with no change in total protein levels, would confirm that the compound inhibits the target's signaling pathway.

Cellular Phenotype Analysis

The final step is to confirm that the observed inhibition of cell viability is due to a specific cellular process, such as apoptosis.

Experimental Protocol: Annexin V Apoptosis Assay

  • Cell Treatment: Treat cells with the compound at 1x and 5x IC50 for 24-48 hours.

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a viability dye that enters necrotic cells).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

Conclusion and Future Directions

This guide details a systematic, multi-layered approach to defining the mechanism of action for this compound. By integrating in silico prediction, phenotypic screening, biochemical validation, and cellular pathway analysis, a researcher can build a robust, evidence-based model of a compound's function. The data generated through this workflow—from a selective cellular phenotype to a validated molecular target and a defined downstream pathway—provides the critical foundation needed for further preclinical development, including lead optimization and subsequent in vivo efficacy studies.

References

Potential research areas for 5-Chloro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Potential Research Areas for 5-Chloro-2-(trifluoromethyl)benzamide

Authored by a Senior Application Scientist

Preamble: Unlocking the Potential of a Versatile Scaffold

In the landscape of chemical research, the identification of novel molecular scaffolds with the potential for broad applicability is a cornerstone of innovation. This compound, a halogenated aromatic compound, represents one such scaffold. While specific research on this particular molecule is not extensively documented, its constituent functional groups—a trifluoromethyl moiety, a chloro substituent, and a benzamide core—are hallmarks of molecules with significant bioactivity. This guide aims to provide a comprehensive exploration of potential research avenues for this compound, offering a scientifically grounded framework for researchers in drug discovery, agrochemical development, and materials science.

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets[1][2]. The benzamide functional group is a common feature in a multitude of approved drugs and biologically active compounds, known for its ability to form key hydrogen bonding interactions with protein targets[3]. The chloro-substituent further modulates the electronic and lipophilic properties of the aromatic ring. This unique combination of functionalities within this compound makes it a compelling starting point for a variety of research endeavors.

This document will delve into three primary areas of potential research: medicinal chemistry and drug discovery, agrochemical applications, and materials science. For each area, we will propose specific research directions, outline detailed experimental workflows, and provide the scientific rationale behind these suggestions.

I. Foundational Profile of this compound

Before exploring its potential applications, it is crucial to understand the fundamental physicochemical properties of this compound.

PropertyValueSource
CAS Number 654-94-4[4][5][6]
Molecular Formula C8H5ClF3NO[4][5][6]
Molecular Weight 223.58 g/mol [4][5]
Physical Form Solid
Melting Point 137 °C[7]
Boiling Point 241.9±40.0 °C (Predicted)[7]
Density 1.455±0.06 g/cm3 (Predicted)[7]

Synthesis: The synthesis of this compound can be achieved through several potential routes. A common method involves the hydrolysis of the corresponding benzonitrile.[8] Alternatively, the reaction of 5-chloro-2-(trifluoromethyl)benzoyl chloride with ammonia would yield the desired product. A general synthetic scheme starting from 2,3-dichlorobenzotrifluoride has also been described, involving fluorination, cyanation, hydrogenation, and hydrolysis steps.[9]

II. Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The structural motifs within this compound are prevalent in a wide array of pharmacologically active agents. This strongly suggests its potential as a scaffold for the development of novel therapeutics.

A. Anticancer Drug Development

Rationale: The trifluoromethyl group is a common feature in many FDA-approved anticancer drugs, where it can enhance binding to target proteins and improve pharmacokinetic properties.[8] Furthermore, the benzamide core is a key component of several classes of anticancer agents, including PARP inhibitors.

Proposed Research Workflow:

anticancer_workflow cluster_synthesis Derivative Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of Novel Derivatives purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_lines Screening against a panel of cancer cell lines (e.g., NCI-60) characterization->cell_lines Library of derivatives ic50 IC50 Determination for promising hits cell_lines->ic50 mechanism Mechanism of Action Studies (e.g., apoptosis assays, cell cycle analysis) ic50->mechanism animal_model Xenograft tumor models in mice ic50->animal_model Lead compounds efficacy Evaluation of tumor growth inhibition animal_model->efficacy toxicity Preliminary toxicology studies efficacy->toxicity neuro_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies synthesis Synthesis of Analogs purification Purification synthesis->purification characterization Structural Verification purification->characterization cholinesterase Cholinesterase Inhibition Assays (AChE & BuChE) characterization->cholinesterase Compound library bbb_model In vitro blood-brain barrier permeability assay (e.g., PAMPA) cholinesterase->bbb_model neuroprotection Neuroprotection assays (e.g., against oxidative stress) bbb_model->neuroprotection animal_model Animal models of cognitive impairment (e.g., scopolamine-induced amnesia) neuroprotection->animal_model Promising candidates behavioral Behavioral tests (e.g., Morris water maze) animal_model->behavioral pk_pd Pharmacokinetic/Pharmacodynamic studies behavioral->pk_pd antimicrobial_workflow synthesis Synthesis of this compound Derivatives screening Primary Antimicrobial Screening (Disk Diffusion Assay) synthesis->screening mic_mbc Determination of MIC and MBC/MFC screening->mic_mbc mechanism Mechanism of Action Studies (e.g., membrane integrity, DNA gyrase inhibition) mic_mbc->mechanism toxicity In vitro cytotoxicity against mammalian cell lines mic_mbc->toxicity

References

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-2-(trifluoromethyl)benzamide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes the synergy between theoretical principles and practical data interpretation, ensuring a thorough understanding of the molecule's structural features.

Introduction

This compound (C₈H₅ClF₃NO, Molar Mass: 223.58 g/mol ) is a substituted aromatic amide. The presence of a trifluoromethyl group, a chlorine atom, and an amide functionality on the benzene ring gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is crucial for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will walk you through the expected spectroscopic characteristics of this compound, underpinned by established principles of chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is essential for data reproducibility and accuracy.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-32

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (zgpg30)

    • Number of Scans: 1024 or more, depending on concentration

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amide protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8-8.0Broad Singlet1HAmide Proton (-NH)
~ 7.6-7.8Multiplet3HAromatic Protons (H-3, H-4, H-6)
~ 7.4-7.6Broad Singlet1HAmide Proton (-NH)

Interpretation:

  • Amide Protons (-CONH₂): The two protons of the primary amide group are diastereotopic due to restricted rotation around the C-N bond. This can lead to two separate broad signals, or a single broad signal, typically in the downfield region (δ 7.4-8.0 ppm). Their chemical shift can be highly dependent on the solvent, concentration, and temperature.

  • Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting patterns due to their coupling with each other. The electron-withdrawing effects of the chloro and trifluoromethyl groups will shift these protons downfield.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 165-170Carbonyl Carbon (C=O)
~ 135-140Aromatic Carbon (C-Cl)
~ 130-135Aromatic Carbon (C-CF₃)
~ 125-130Aromatic Carbons (CH)
~ 120-125 (quartet)Trifluoromethyl Carbon (-CF₃)

Interpretation:

  • Carbonyl Carbon: The carbonyl carbon of the amide group is expected to appear significantly downfield due to the deshielding effect of the oxygen atom.

  • Aromatic Carbons: The carbons attached to the electron-withdrawing chlorine and trifluoromethyl groups will be deshielded and appear at lower field strengths compared to the other aromatic carbons.

  • Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Technique: Fourier Transform Infrared (FT-IR) with ATR accessory

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions from the amide and substituted benzene functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H StretchPrimary Amide (-CONH₂)
~ 1680-1650C=O Stretch (Amide I)Primary Amide (-CONH₂)
~ 1620-1590N-H Bend (Amide II)Primary Amide (-CONH₂)
~ 1600, 1475C=C StretchAromatic Ring
~ 1350-1100C-F StretchTrifluoromethyl (-CF₃)
~ 800-600C-Cl StretchAryl Halide

Interpretation:

  • N-H Stretching: The presence of two bands in the 3400-3200 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching of the primary amide N-H bonds.

  • C=O Stretching (Amide I): A strong absorption band around 1680-1650 cm⁻¹ is a definitive indicator of the carbonyl group in the amide.

  • N-H Bending (Amide II): This band arises from the bending vibration of the N-H bonds.

  • C-F Stretching: The trifluoromethyl group will exhibit strong absorption bands in the 1350-1100 cm⁻¹ region.

  • C-Cl Stretching: The carbon-chlorine bond will show a stretching vibration in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

Technique (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Mass Range: m/z 50-500

Predicted Mass Spectrum and Fragmentation Pattern

The EI mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

m/zProposed Fragment
223/225[M]⁺ (Molecular Ion)
207/209[M - NH₂]⁺
179/181[M - NH₂ - CO]⁺
144[C₇H₃F₃]⁺
75[C₆H₃]⁺

Interpretation:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at m/z 223 and 225 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

  • Loss of Amine Radical ([M - NH₂]⁺): A common fragmentation pathway for primary amides is the loss of an amino radical (•NH₂) to form a stable acylium ion at m/z 207/209.

  • Loss of Carbon Monoxide ([M - NH₂ - CO]⁺): The acylium ion can further lose a molecule of carbon monoxide to give a substituted phenyl cation at m/z 179/181.

Visualization of Key Fragmentation Pathway

Fragmentation_of_this compound M [C₈H₅ClF₃NO]⁺˙ m/z 223/225 F1 [C₈H₄ClF₃O]⁺ m/z 207/209 M->F1 - •NH₂ F2 [C₇H₄ClF₃]⁺ m/z 179/181 F1->F2 - CO

Caption: Proposed EI-MS fragmentation of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The predicted data presented in this guide serves as a robust reference for researchers working with this compound. By understanding the principles behind the spectroscopic techniques and the expected data for this specific molecule, scientists can confidently verify its identity and purity in their research and development endeavors.

An In-depth Technical Guide to the Thermochemical Properties of 5-Chloro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction to 5-Chloro-2-(trifluoromethyl)benzamide

This compound is a halogenated and trifluoromethylated aromatic amide. The presence of a trifluoromethyl group (-CF3) and a chlorine atom on the benzamide scaffold suggests its potential utility as a building block in the synthesis of pharmacologically active molecules. The trifluoromethyl group is a well-established bioisostere for a methyl group and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Similarly, the chloro substituent can modulate the electronic properties and metabolic pathways of the parent molecule. A thorough understanding of the thermochemical properties of this compound is therefore a prerequisite for its effective utilization in drug discovery pipelines.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
CAS Number 654-94-4[1][2]
Molecular Formula C8H5ClF3NO[1][2]
Molecular Weight 223.58 g/mol [1][2]
Boiling Point 241.9°C at 760 mmHg[3]
Density 1.455 g/cm³[3]
Physical Form Solid

Note: The melting point for this compound is not definitively reported in the reviewed literature. However, the isomeric compound 2-Chloro-5-(trifluoromethyl)benzamide has a reported melting point of 142-144°C, suggesting a similar range for the title compound.

Experimental Determination of Thermochemical Properties

The following section details the established experimental protocols for determining key thermochemical properties. These methodologies are applicable to this compound and provide a framework for its empirical characterization.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are fundamental thermal analysis techniques to assess the thermal stability and phase behavior of a compound.

  • DSC Protocol:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

    • Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.

    • Place both the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The resulting thermogram will reveal melting point (as an endothermic peak) and any other phase transitions.

  • TGA Protocol:

    • Place 5-10 mg of the sample into a tared TGA pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Continuously monitor the sample's weight as a function of temperature. The TGA curve provides information on decomposition temperatures and the presence of volatile components.

G cluster_thermal_analysis Thermal Analysis Workflow start Sample Preparation dsc Differential Scanning Calorimetry (DSC) start->dsc Heating at constant rate tga Thermogravimetric Analysis (TGA) start->tga Heating at constant rate data_analysis Data Analysis dsc->data_analysis Melting point, phase transitions tga->data_analysis Decomposition temperature

Diagram of the experimental workflow for thermal analysis.
Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔH°c) is a critical thermochemical parameter that can be determined using a bomb calorimeter.

  • Protocol:

    • A pellet of a known mass (approximately 1 g) of this compound is placed in the sample holder of a bomb calorimeter.

    • A fuse wire is connected to the electrodes, with the wire in contact with the sample.

    • The bomb is sealed and pressurized with excess pure oxygen (typically 30 atm).

    • The bomb is submerged in a known volume of water in the calorimeter.

    • The initial temperature of the water is recorded.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

    • The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

    • The heat of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.

Calculation of Enthalpy of Formation

The gas-phase enthalpy of formation (ΔH°f) can be calculated using quantum mechanical methods.

  • Methodology:

    • The 3D structure of this compound is built and optimized using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).

    • A frequency calculation is performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

    • The total electronic energy is calculated at a higher level of theory (e.g., G4 or CBS-QB3) for greater accuracy.

    • The enthalpy of formation is then calculated using the atomization method or isodesmic reactions. The atomization method involves calculating the energy required to break the molecule into its constituent atoms and then using the known enthalpies of formation of the atoms.

G cluster_computational_workflow Computational Workflow for Enthalpy of Formation mol_build Molecular Structure Building & Optimization freq_calc Frequency Calculation mol_build->freq_calc Optimized Geometry energy_calc High-Level Single Point Energy Calculation freq_calc->energy_calc ZPVE & Thermal Corrections hof_calc Enthalpy of Formation Calculation energy_calc->hof_calc Total Electronic Energy

A simplified workflow for the computational determination of the enthalpy of formation.

Significance in Drug Development

The thermochemical properties of this compound are of significant interest to drug development professionals for several reasons:

  • Polymorphism: DSC can identify different crystalline forms (polymorphs) of the compound. Polymorphs can have different solubilities, stabilities, and bioavailabilities, making their characterization essential.

  • Stability: TGA provides information on the thermal stability of the compound, which is critical for determining appropriate storage conditions and assessing its shelf-life.

  • Process Safety: Knowledge of the enthalpy of combustion is important for assessing the potential hazards associated with the handling and processing of the compound on a large scale.

  • Solubility and Dissolution: The melting point and enthalpy of fusion are related to the solubility of a compound, a key parameter influencing its absorption and bioavailability.

Conclusion

While specific experimental thermochemical data for this compound is currently limited in the public domain, this guide provides a comprehensive framework for its characterization. The outlined experimental and computational methodologies offer robust approaches to determine its melting point, thermal stability, enthalpy of combustion, and enthalpy of formation. A thorough understanding of these properties is indispensable for researchers and scientists working with this compound, enabling its rational application in the design and development of new therapeutic agents. The structural motifs present in this compound suggest its potential as a valuable scaffold in medicinal chemistry, and a detailed thermochemical profile will undoubtedly facilitate its journey from a chemical entity to a potential drug candidate.

References

Methodological & Application

Application Notes and Protocols for 5-Chloro-2-(trifluoromethyl)benzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Fluorinated Benzamide

5-Chloro-2-(trifluoromethyl)benzamide is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development. Its structure, characterized by an electron-withdrawing trifluoromethyl group ortho to the amide and a chloro substituent para to the amide, presents a unique electronic and steric environment. This substitution pattern activates the molecule for a range of chemical transformations and imparts desirable properties, such as metabolic stability and enhanced binding affinity, to its derivatives.[1][2]

This technical guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its key chemical transformations, supported by mechanistic insights and detailed, field-proven protocols for its application in the synthesis of high-value compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 654-94-4
Molecular Formula C₈H₅ClF₃NO
Molecular Weight 223.58 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 137 °C

Core Application I: Access to 4-Chloro-2-(trifluoromethyl)aniline via Hofmann Rearrangement

One of the most powerful applications of this compound is its conversion to 4-chloro-2-(trifluoromethyl)aniline. This transformation is achieved through the Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][4] The resulting aniline is a highly valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5]

Mechanistic Insight

The Hofmann rearrangement proceeds through a multi-step mechanism initiated by the deprotonation of the amide, followed by halogenation to form an N-haloamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to the primary amine with the loss of carbon dioxide.[1][4]

Hofmann_Rearrangement cluster_0 Step 1: N-Halogenation cluster_1 Step 2: Isocyanate Formation cluster_2 Step 3: Hydrolysis A This compound B N-Bromoamide Intermediate A->B Br₂, NaOH C Isocyanate Intermediate B->C NaOH, Rearrangement D 4-Chloro-2-(trifluoromethyl)aniline C->D H₂O, -CO₂

Caption: Key stages of the Hofmann rearrangement of this compound.

Protocol 1: Synthesis of 4-Chloro-2-(trifluoromethyl)aniline

This protocol describes a general procedure for the Hofmann rearrangement of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Dioxane

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium hydroxide (4.0 eq) in deionized water. Cool the solution to 0 °C in an ice bath.

  • Bromine Addition: Slowly add bromine (1.1 eq) to the cold NaOH solution while stirring vigorously to form a sodium hypobromite solution in situ. Maintain the temperature at 0 °C.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in dioxane.

  • Reaction: Slowly add the dissolved benzamide to the sodium hypobromite solution at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated solution of sodium thiosulfate to remove any excess bromine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-chloro-2-(trifluoromethyl)aniline by column chromatography on silica gel.

Table 2: Expected Reaction Parameters for Hofmann Rearrangement

ParameterValue
Reactant Ratio Benzamide:Br₂:NaOH (1:1.1:4)
Solvent Dioxane/Water
Temperature 0 °C to 60 °C
Reaction Time 2-6 hours
Expected Yield 70-85%

Core Application II: Synthesis of N-Substituted Derivatives

The amide nitrogen of this compound can be functionalized through N-alkylation or N-acylation to generate a library of derivatives with potential biological activity.[6][7] These modifications are crucial in drug discovery for tuning the physicochemical properties and pharmacological profiles of lead compounds.[7]

Protocol 2: General Procedure for N-Alkylation

This protocol provides a general method for the N-alkylation of this compound using an alkyl halide and a suitable base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃)) (1.5 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent.

  • Deprotonation: Cool the solution to 0 °C and add the base portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

N_Alkylation_Workflow Start Start with this compound Setup Dissolve in Anhydrous Solvent Start->Setup Deprotonation Add Base at 0 °C Setup->Deprotonation Alkylation Add Alkyl Halide Deprotonation->Alkylation Reaction Stir at Room Temperature Alkylation->Reaction Workup Quench with Water & Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

Caption: General workflow for the N-alkylation of this compound.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for organic synthesis. The protocols detailed herein for the Hofmann rearrangement and N-alkylation provide a solid foundation for researchers to access a wide array of functionalized molecules. The unique electronic properties conferred by the trifluoromethyl and chloro substituents will continue to make this and related benzamides attractive starting materials for the development of novel pharmaceuticals and agrochemicals. Further exploration of its reactivity in transition-metal-catalyzed cross-coupling reactions and the synthesis of heterocyclic systems holds significant promise for future applications.

References

The Strategic Application of 5-Chloro-2-(trifluoromethyl)benzamide in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic selection of foundational chemical scaffolds is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available building blocks, 5-Chloro-2-(trifluoromethyl)benzamide has emerged as a versatile and highly valuable intermediate. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group and a chloro substituent on the benzamide core, imparts distinct physicochemical properties that are frequently exploited in the design of bioactive molecules.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a precursor for a diverse range of derivatives, supported by detailed experimental protocols and an analysis of the structure-activity relationships that govern their biological effects. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the potential of this important chemical entity.

The Chemical Rationale: Why this compound is a Privileged Scaffold

The utility of this compound as a synthetic starting material can be attributed to several key features of its molecular architecture:

  • The Benzamide Core: The benzamide moiety is a well-established pharmacophore present in numerous approved drugs. It can participate in crucial hydrogen bonding interactions with biological targets.

  • The Trifluoromethyl Group: The -CF3 group is a powerful modulator of a molecule's properties. It enhances metabolic stability by blocking potential sites of oxidation, increases lipophilicity which can improve cell membrane permeability, and can influence binding affinity through electrostatic interactions.

  • The Chloro Substituent: The chlorine atom provides an additional point of interaction and can influence the overall electronic properties of the aromatic ring. Its presence can also contribute to enhanced binding affinity and can be a site for further chemical modification.

These features combined make this compound a desirable starting point for creating libraries of compounds with diverse biological activities, ranging from antimicrobial and anticancer to agrochemical applications.

Synthetic Pathways: From a Simple Benzamide to Complex Bioactive Molecules

The primary application of this compound in medicinal chemistry is as a foundational element for the synthesis of more elaborate molecular structures. The amide functional group and the aromatic ring provide reactive sites for a variety of chemical transformations.

N-Substitution of the Amide

A common synthetic strategy involves the N-alkylation or N-arylation of the benzamide nitrogen. This allows for the introduction of a wide array of substituents, which can be tailored to interact with specific biological targets.

graph "Synthetic_Pathway_N_Substitution" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

start [label="this compound"]; reagents [label="Base (e.g., NaH, K2CO3)\nElectrophile (R-X)", shape=plaintext]; product [label="N-Substituted Derivative"];

start -> reagents [style=invis]; reagents -> product; start -> product [label="N-Alkylation/Arylation"]; }

Synthetic pathway for N-substitution.

Ring Functionalization

While less common, modifications to the aromatic ring can also be explored to further diversify the chemical space accessible from this compound.

Applications in Medicinal Chemistry and Agrochemicals

Derivatives of this compound have demonstrated significant potential across various fields of research.

Anticancer Agents

The benzamide scaffold is a component of several approved anticancer drugs. By modifying the this compound core, researchers have developed novel compounds with antiproliferative activity. For instance, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives, which can be conceptually derived from a related scaffold, have been synthesized and evaluated for their anti-cancer properties against human ovarian and colon cancer cell lines[1].

Antimicrobial and Antifungal Agents

The search for new antimicrobial and antifungal agents is a critical area of research. Benzamide derivatives have shown promise in this domain. For example, novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole have been designed and synthesized, exhibiting good fungicidal activities[2][3]. Similarly, benzamides substituted with quinoline-linked 1,2,4-oxadiazole have also shown excellent fungicidal activities[4]. The trifluoromethyl group in the parent compound can contribute to the efficacy of these derivatives.

Agrochemicals

The trifluoromethyl moiety is frequently found in agrochemicals due to its ability to enhance biological activity. Derivatives of this compound have been explored for their potential as pesticides. For instance, novel trifluoromethyl pyrimidine derivatives have been synthesized and shown to possess significant antiviral and antifungal activities, making them potential candidates for crop protection[5].

Experimental Protocols

The following protocols provide a general framework for the synthesis of derivatives from this compound. Researchers should adapt these methods based on the specific properties of their target molecules and reagents.

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol outlines a standard procedure for the N-alkylation of the benzamide nitrogen using a suitable alkyl halide.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-alkylated product.

graph "N_Alkylation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

subgraph "cluster_0" { label = "Reaction Setup"; style = "rounded"; color = "#4285F4"; node [fillcolor="#FFFFFF"]; A [label="Suspend NaH in DMF at 0°C"]; B [label="Add this compound"]; C [label="Stir and warm to RT"]; A -> B -> C; }

subgraph "cluster_1" { label = "Alkylation"; style = "rounded"; color = "#EA4335"; node [fillcolor="#FFFFFF"]; D [label="Cool to 0°C"]; E [label="Add alkyl halide"]; F [label="Stir overnight at RT"]; D -> E -> F; }

subgraph "cluster_2" { label = "Workup and Purification"; style = "rounded"; color = "#FBBC05"; node [fillcolor="#FFFFFF"]; G [label="Quench with NaHCO3"]; H [label="Extract with Et2O"]; I [label="Dry and concentrate"]; J [label="Purify by column chromatography"]; G -> H -> I -> J; }

C -> D; F -> G; }

Workflow for N-alkylation.

Protocol 2: Synthesis of a Benzamide Derivative via Amide Coupling

This protocol describes the synthesis of a more complex benzamide derivative starting from the corresponding carboxylic acid, which can be obtained from the hydrolysis of this compound.

Step A: Hydrolysis of this compound

  • Reflux a solution of this compound in a mixture of ethanol and concentrated hydrochloric acid until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain 5-Chloro-2-(trifluoromethyl)benzoic acid.

Step B: Amide Coupling

  • Dissolve 5-Chloro-2-(trifluoromethyl)benzoic acid (1.0 equivalent) in an appropriate solvent such as dichloromethane (DCM) or DMF.

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) or Hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Add the desired amine (1.1 equivalents) and stir the reaction at room temperature until completion.

  • Wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Data Summary of Biologically Active Benzamide Derivatives

The following table summarizes the biological activities of various benzamide derivatives, highlighting the versatility of this chemical class.

Derivative ClassExample ApplicationBiological ActivityReference
Pyridine-linked 1,2,4-oxadiazole BenzamidesFungicideGood fungicidal activities against various fungi.[2][3]
Quinoline-linked 1,2,4-oxadiazole BenzamidesFungicideExcellent inhibitory activity against Sclerotinia sclerotiorum.[4]
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) BenzamidesAnticancerAnti-proliferative activity against human ovarian and colon cancer cell lines.[1]
Trifluoromethyl Pyrimidine DerivativesAgrochemicalSignificant antiviral and antifungal activities for crop protection.[5]

Conclusion

This compound is a strategically important building block in medicinal chemistry and agrochemical research. Its unique combination of a reactive benzamide core and modulating chloro and trifluoromethyl substituents provides a robust platform for the synthesis of a wide range of biologically active molecules. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to explore the vast chemical space and therapeutic potential that can be accessed from this versatile starting material. Through rational design and efficient synthesis, the continued application of this compound is poised to contribute to the discovery of next-generation drugs and crop protection agents.

References

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5-Chloro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-Chloro-2-(trifluoromethyl)benzamide. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for this compound in various sample matrices. The protocol herein is grounded in established chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reproducibility.[1][2][3][4]

Introduction and Scientific Rationale

This compound is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[5][6][7] Its unique substitution pattern, featuring both an electron-withdrawing trifluoromethyl group and a halogen, imparts specific chemical properties that are leveraged in the synthesis of more complex molecules. Accurate quantification of this compound is critical for process monitoring, quality control of starting materials, and stability studies.

The selection of reversed-phase HPLC is predicated on the physicochemical characteristics of this compound. The presence of the aromatic ring and the amide functional group suggests that the molecule possesses a moderate degree of polarity, making it an ideal candidate for separation on a non-polar stationary phase with a polar mobile phase.[8][9] The trifluoromethyl and chloro substituents enhance the compound's hydrophobicity, ensuring adequate retention on a C18 column. Furthermore, the benzamide chromophore allows for sensitive detection using a UV-Vis spectrophotometer.

This guide provides a comprehensive, step-by-step protocol for the HPLC analysis of this compound, including a detailed explanation of the method development strategy and a complete validation protocol.

Chromatographic Method Development

The development of a robust HPLC method requires a systematic approach to optimize the separation of the target analyte from potential impurities and degradation products. The following sections detail the rationale behind the selection of the chromatographic parameters.

Column Selection

A C18 column is the most widely used stationary phase in reversed-phase HPLC due to its broad applicability and hydrophobicity.[10] For the analysis of this compound, a C18 stationary phase provides a good balance of hydrophobic interactions with the trifluoromethyl and chloro-substituted benzene ring, and potential polar interactions with the amide group. The selection of a column with a particle size of 5 µm offers a good compromise between efficiency and backpressure, suitable for standard HPLC systems.[11][12] For enhanced selectivity, particularly if closely related impurities are present, a phenyl or pentafluorophenyl (PFP) column could be considered, as these phases offer alternative selectivities for aromatic and halogenated compounds through π-π and dipole-dipole interactions.[11][13][14]

Mobile Phase Optimization

The mobile phase composition is a critical factor in achieving the desired retention and resolution.[8][9] A mixture of an aqueous component and an organic modifier is typically used in reversed-phase HPLC.

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure, and its better UV transparency at lower wavelengths.[15]

  • Aqueous Component and pH Control: The amide group in this compound can be susceptible to hydrolysis at extreme pH values. Therefore, maintaining a neutral or slightly acidic pH is recommended for method robustness. A phosphate buffer is a suitable choice for controlling the pH of the mobile phase within the optimal range for silica-based columns (typically pH 2-8).[15][16] A starting buffer concentration of 25-50 mM is generally sufficient.[16]

A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier, is recommended to ensure the elution of any potential late-eluting impurities and to maintain a reasonable analysis time.

Detection Wavelength

The benzamide moiety in the target analyte contains a chromophore that absorbs UV radiation. Based on the UV spectra of benzamide and related compounds, a detection wavelength in the range of 220-270 nm is expected to provide good sensitivity.[17][18][19][20][21] The final detection wavelength should be determined by examining the UV spectrum of a standard solution of this compound to identify the wavelength of maximum absorbance (λmax).

Detailed Analytical Protocol

This protocol provides the necessary steps for the quantitative analysis of this compound.

Equipment and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and water.

  • Potassium phosphate monobasic (KH2PO4).

  • Orthophosphoric acid.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-15 min: 40-70% B; 15-17 min: 70-40% B; 17-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm
Analytical Workflow

The overall analytical workflow is depicted in the following diagram:

Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Sequence_Run Sequence Acquisition Standard_Prep->Sequence_Run Sample_Prep Sample Preparation Sample_Prep->Sequence_Run Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Sequence_Run Integration Peak Integration Sequence_Run->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Generation Quantification->Report

Figure 1: A schematic representation of the analytical workflow from preparation to final reporting.

Method Validation Protocol

The developed HPLC method must be validated to ensure it is suitable for its intended purpose.[1][2] The validation should be performed according to the ICH Q2(R1) guidelines and should include the following parameters:[3][4]

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte peak.
Linearity Correlation coefficient (r²) ≥ 0.999
Range To be established based on linearity, accuracy, and precision.
Accuracy 80-120% recovery of the analyte.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness RSD ≤ 2.0% for minor variations in method parameters.
Specificity

To demonstrate specificity, inject the diluent, a placebo (if applicable), and a standard solution of this compound. There should be no interfering peaks at the retention time of the analyte.

Linearity

Inject the prepared working standard solutions in triplicate. Plot a calibration curve of the mean peak area versus the concentration. The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.999.

Accuracy

Accuracy should be assessed by performing recovery studies.[1] This can be done by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 80-120%.

Precision
  • Repeatability: Inject six replicate preparations of a standard solution at 100% of the target concentration. The RSD of the peak areas should be ≤ 2.0%.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio. The LOD is the concentration that gives a signal-to-noise ratio of 3:1, and the LOQ is the concentration that gives a signal-to-noise ratio of 10:1.

Robustness

Evaluate the robustness of the method by introducing small, deliberate variations to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The RSD of the peak areas under these varied conditions should be ≤ 2.0%.

System Suitability

Before each analytical run, perform a system suitability test by injecting a standard solution five times. The system is deemed suitable for analysis if the following criteria are met:

  • RSD of peak areas ≤ 2.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

The logical relationship for the HPLC method development and validation is illustrated in the following diagram:

HPLC Method Development and Validation Logic cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Analyte_Properties Analyte Physicochemical Properties Column_Selection Column Selection (e.g., C18) Analyte_Properties->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization (ACN/Buffer) Analyte_Properties->Mobile_Phase_Opt Detector_Settings Detector Wavelength Selection Analyte_Properties->Detector_Settings Final_Method Finalized Analytical Method Column_Selection->Final_Method Mobile_Phase_Opt->Final_Method Detector_Settings->Final_Method Specificity Specificity Final_Method->Specificity Linearity Linearity & Range Final_Method->Linearity Accuracy Accuracy Final_Method->Accuracy Precision Precision Final_Method->Precision LOD_LOQ LOD & LOQ Final_Method->LOD_LOQ Robustness Robustness Final_Method->Robustness Validated_Method Validated Method for Routine Use Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Figure 2: A flowchart illustrating the logical progression from method development to full validation.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust means for the quantitative analysis of this compound. The systematic approach to method development, coupled with a comprehensive validation protocol based on ICH guidelines, ensures that the method is accurate, precise, and suitable for its intended purpose in a regulated environment. This application note serves as a valuable resource for scientists and researchers involved in the analysis of this important chemical compound.

References

Application Note: A Robust Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of 5-Chloro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated protocol for the analysis of 5-Chloro-2-(trifluoromethyl)benzamide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS No. 654-94-4) is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Ensuring its purity is critical for the quality and safety of the final products. The method described herein is designed for researchers, scientists, and drug development professionals, providing a robust framework for purity assessment and impurity profiling. The protocol covers sample preparation, instrumental analysis, and data interpretation, with a focus on the scientific rationale behind each step to ensure method robustness and reliability.

Principle of the Method

Gas chromatography is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition.[3] The choice of GC-MS for this application is based on the physicochemical properties of this compound. With a molecular weight of 223.58 g/mol and a boiling point of 241.9°C at 760 mmHg, the analyte is sufficiently volatile and thermally stable for GC analysis.[1][4]

The core of the method involves injecting a prepared sample solution into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) onto a chromatographic column.[5] Separation occurs as the analyte interacts with the column's stationary phase. A non-polar column, such as a 5% phenyl-methylpolysiloxane, is selected for its versatility and effectiveness in separating a wide range of semi-volatile organic molecules.[6]

Following separation, the analyte is detected by a mass spectrometer. The MS detector provides high sensitivity and, crucially, structural information by fragmenting the molecule into a unique mass spectrum. This allows for positive identification of the target compound and tentative identification of unknown impurities.[7]

Instrumentation and Materials

Instrumentation

The following table outlines the necessary equipment for this analysis. Equivalent instrumentation from other manufacturers may be used, but validation is required.

Instrument/ComponentSpecification ExampleRationale
Gas ChromatographAgilent 7890B GC or equivalentProvides precise control over temperature and gas flow, essential for reproducible chromatography.
Mass SpectrometerAgilent 5977B MSD or equivalentOffers high sensitivity and provides mass spectral data for definitive compound identification.
AutosamplerAgilent 7693A or equivalentEnsures precise and repeatable injection volumes, minimizing human error.
GC ColumnAgilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, low-bleed, non-polar column providing excellent separation for a wide range of analytes.[8][9]
Analytical Balance4- or 5-place balance (e.g., Mettler Toledo XPE)Required for accurate weighing of standards and samples.
Vortex MixerStandard laboratory vortexerFor ensuring complete dissolution of samples and standards.
Syringe Filters0.22 µm PTFETo remove particulate matter that could block the injector or column.[5]
Reagents and Consumables
Reagent/ConsumableGrade/PuritySupplier Example
This compoundReference Standard (>99.5%)Sigma-Aldrich, Synblock[1]
Dichloromethane (DCM)HPLC or GC GradeFisher Scientific
HeliumUltra High Purity (99.999%)Airgas
Volumetric FlasksClass A (10 mL, 50 mL, 100 mL)VWR
Autosampler Vials2 mL, glass, with PTFE-lined capsAgilent, Waters

Experimental Protocols

Analytical Workflow Overview

The entire process, from preparation to analysis, follows a systematic workflow to ensure data integrity and reproducibility.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing A Weigh Reference Standard (~10 mg) C Dissolve in DCM (10 mL Vol. Flask) A->C B Weigh Sample (~10 mg) D Dissolve in DCM (10 mL Vol. Flask) B->D E Perform Serial Dilutions (Working Standards) C->E F Filter into Autosampler Vial D->F E->F System Suitability & Calibration G Inject Sample (1 µL, Splitless) F->G H GC Separation (DB-5ms Column) G->H I MS Detection (Scan Mode) H->I J Data Acquisition I->J K Peak Integration & Identification J->K L Purity Calculation (% Area) K->L M Generate Report L->M

Caption: GC-MS workflow for this compound analysis.

Standard Preparation

Accuracy begins with the proper preparation of standards.

  • Stock Standard (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL Class A volumetric flask.

    • Record the exact weight.

    • Add approximately 7 mL of dichloromethane and vortex until fully dissolved.

    • Bring the flask to volume with dichloromethane and mix thoroughly.

    • Calculate the exact concentration in µg/mL.

  • Working Standard (10 µg/mL):

    • Pipette 1.0 mL of the Stock Standard into a 100 mL Class A volumetric flask.

    • Dilute to volume with dichloromethane and mix thoroughly. This solution is suitable for system suitability checks and general analysis.[10]

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of dichloromethane and vortex to dissolve.

  • Bring the flask to volume with dichloromethane and mix. This creates a ~1000 µg/mL solution.

  • Filter a portion of the solution through a 0.22 µm PTFE syringe filter directly into a 2 mL autosampler vial.[11]

GC-MS Instrumental Method

The following parameters have been optimized for this analysis. They provide a robust starting point for method implementation.

ParameterSettingRationale
GC Inlet
Injection ModeSplitlessMaximizes analyte transfer to the column for optimal sensitivity.[10]
Inlet Temperature250°CEnsures rapid and complete vaporization of the analyte while minimizing thermal degradation.[8]
Injection Volume1.0 µLStandard volume for capillary GC, balances sensitivity with potential for column overload.
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Constant Flow1.2 mL/minProvides consistent retention times and peak shapes.
Oven Program
Initial Temperature80°C, hold for 1 minAllows for sharp initial peaks and separation of highly volatile impurities.
Ramp Rate15°C/min to 280°CA moderate ramp rate to ensure good separation of the main peak from closely eluting impurities.
Final HoldHold at 280°C for 5 minEnsures that all components are eluted from the column before the next run.[8]
MS Detector
Transfer Line Temp.280°CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp.230°CStandard temperature for electron ionization (EI) sources.
Ionization ModeElectron Ionization (EI)70 eV, standard for creating reproducible fragmentation patterns.
Acquisition ModeFull ScanAllows for the identification of unknown impurities.
Scan Range40 - 400 m/zCovers the molecular ion and key fragments of the analyte and expected impurities.

System Suitability and Method Validation

Before analyzing samples, the system's performance must be verified. This ensures the trustworthiness of the generated data.

  • Blank Injection: Inject a vial of pure dichloromethane to ensure the system is free from contamination and carryover.

  • System Suitability Injection: Make five replicate injections of the Working Standard (10 µg/mL).

The system is deemed ready for analysis if the following criteria are met:

ParameterAcceptance CriteriaPurpose
Retention Time RSD≤ 1.0%Demonstrates the stability and reproducibility of the chromatographic system.
Peak Area RSD≤ 5.0%Confirms the precision of the injection and detection systems.
Tailing Factor (Asymmetry)0.8 - 1.5Ensures good peak shape, which is crucial for accurate integration. A poor tailing factor may indicate column activity or contamination.
Signal-to-Noise (S/N)≥ 10Confirms that the method has adequate sensitivity for the analyte at the working concentration.

Data Analysis and Interpretation

  • Identification: The primary peak in the sample chromatogram should be identified as this compound by comparing its retention time and mass spectrum to that of the reference standard. The mass spectrum should show the characteristic molecular ion (m/z 223) and key fragment ions.

  • Purity Calculation: For purity assessment, the area percent method is commonly used.

    • Integrate all peaks in the chromatogram of the sample run.

    • Calculate the percentage of each peak relative to the total integrated area.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Profiling: Any peak other than the main analyte is considered an impurity. The mass spectrum of each impurity can be compared against a library (e.g., NIST) for tentative identification.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust solution for the qualitative and quantitative analysis of this compound. The protocol emphasizes the scientific reasoning behind parameter selection, from sample preparation to instrumental settings, empowering researchers to implement and adapt the method with confidence. By adhering to the system suitability criteria, users can ensure the generation of high-quality, reproducible data essential for quality control and regulatory compliance in pharmaceutical and chemical development.

References

Application Notes and Protocols for the Recrystallization of 5-Chloro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmaceutical and agrochemical research, the purity of a compound is paramount to its efficacy and safety. 5-Chloro-2-(trifluoromethyl)benzamide is a key intermediate in the synthesis of various biologically active molecules. Its purification is a critical step to ensure the integrity of downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[1][2] This application note provides a comprehensive, step-by-step guide for the recrystallization of this compound, designed for researchers, scientists, and drug development professionals. The protocol emphasizes a systematic approach to solvent selection and provides a detailed methodology for obtaining a high-purity crystalline product.

The fundamental basis of recrystallization lies in dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[3] As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the solvent, allowing for their separation by filtration.[3] The slow and controlled cooling of the solution is crucial for the formation of large, pure crystals, as it allows the molecules of the target compound to selectively incorporate into the growing crystal lattice.[4]

Materials and Equipment

  • Crude this compound

  • A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, and water)

  • Erlenmeyer flasks (various sizes)

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Watch glasses

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Experimental Protocol

Part 1: Solvent Selection – The Cornerstone of Recrystallization

The choice of an appropriate solvent is the most critical factor for a successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (room temperature or below).

  • The impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Given the substituted benzamide structure of the target compound, a range of solvents with varying polarities should be screened. A study on the crystallization of other trifluoromethyl-substituted benzamides utilized a broad array of solvents, providing an excellent starting point for screening.[5]

Procedure for Solvent Screening:

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, gently agitating the mixture. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid completely dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. A successful solvent will yield a good quantity of crystals upon cooling.

  • Repeat this process for a range of solvents to identify the most suitable one.

Table 1: Solvent Selection Guide

SolventPolarityBoiling Point (°C)Observations (Hypothetical)Suitability
WaterHigh100Insoluble at all temperaturesPoor
EthanolHigh78Soluble when hot, crystals form on coolingGood
MethanolHigh65Very soluble even at room temperaturePoor
AcetoneMedium56Very soluble even at room temperaturePoor
Ethyl AcetateMedium77Soluble when hot, good crystal formationExcellent
TolueneLow111Soluble when hot, slow crystallizationModerate
HexaneLow69Insoluble at all temperaturesPoor (potential as anti-solvent)

Based on this screening, a single solvent system (e.g., ethanol or ethyl acetate) or a mixed solvent system (e.g., ethanol/water or toluene/hexane) can be selected. For a mixed solvent system, the compound should be dissolved in the "good" solvent at an elevated temperature, and the "poor" solvent (anti-solvent) is then added dropwise until the solution becomes turbid. The solution is then clarified by adding a few drops of the "good" solvent and allowed to cool.

Part 2: The Recrystallization Procedure

This protocol assumes that a suitable single solvent has been identified from the screening process.

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Add a small amount of the chosen solvent to the flask, enough to create a slurry.

  • Gently heat the mixture on a hot plate with continuous stirring.

  • Add more of the hot solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required to fully dissolve the compound to ensure a good recovery yield.[2]

  • Hot Filtration (Optional): If any insoluble impurities are present in the hot solution, a hot filtration step is necessary. To do this, preheat a second Erlenmeyer flask containing a small amount of the boiling solvent on the hot plate. Place a stemless funnel with fluted filter paper into the neck of the preheated flask. Quickly pour the hot solution containing the dissolved compound through the filter paper. The preheating of the apparatus prevents premature crystallization of the product in the funnel.[3]

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals.[4] Rushing the cooling process by placing the hot flask directly into an ice bath can cause the compound to precipitate as a powder, trapping impurities.

  • Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes. Wet the filter paper with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum and carefully pour the cold slurry of crystals into the Buchner funnel.

  • Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces. Use a minimal amount of cold solvent to avoid dissolving a significant portion of the purified product.

  • Drying: Continue to draw air through the crystals on the Buchner funnel for several minutes to partially dry them.

  • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_isolation Isolation & Drying Start Crude This compound Solvent_Screening Solvent Screening Start->Solvent_Screening Dissolution Dissolve in Minimum Hot Solvent Solvent_Screening->Dissolution Select Solvent Hot_Filtration Hot Filtration (if necessary) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying End Pure Crystalline Product Drying->End

References

Application Notes and Protocols for the Scaled-Up Synthesis of 5-Chloro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the experimental setup and protocols for the scaled-up synthesis of 5-Chloro-2-(trifluoromethyl)benzamide, a key intermediate in the pharmaceutical and agrochemical industries. Transitioning from laboratory-scale synthesis to pilot or industrial-scale production presents numerous challenges, including reaction kinetics, thermal management, reagent handling, and product purification. These application notes are designed to provide a robust framework for researchers and process chemists to navigate these complexities, ensuring a safe, efficient, and scalable manufacturing process. The protocols detailed herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound (CAS No. 654-94-4) is a crucial building block in the synthesis of a variety of bioactive molecules.[1][2][3][4][5] Its trifluoromethyl and chloro-substituted phenyl ring structure is a common motif in pharmaceuticals and agrochemicals, contributing to enhanced metabolic stability, binding affinity, and cell permeability. The reliable and scalable synthesis of this intermediate is therefore a critical step in the development and manufacturing of numerous commercial products.

This guide will focus on a well-established and industrially viable synthetic route: the conversion of 5-Chloro-2-(trifluoromethyl)benzoic acid to the corresponding benzamide via an acyl chloride intermediate. This two-step, one-pot approach is favored for its high yields and amenability to large-scale production.

Reaction Pathway and Mechanism

The overall synthesis is a two-step process initiated by the activation of the carboxylic acid with thionyl chloride (SOCl₂), followed by amidation with ammonia.

Step 1: Acyl Chloride Formation

The carboxylic acid is converted to the more reactive acyl chloride by treatment with thionyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.

Step 2: Amidation

The in-situ generated acyl chloride is then reacted with a source of ammonia to form the desired primary amide. This is a nucleophilic acyl substitution reaction.

Below is a diagram illustrating the overall reaction workflow.

Reaction_Workflow 5-Chloro-2-(trifluoromethyl)benzoic acid 5-Chloro-2-(trifluoromethyl)benzoic acid 5-Chloro-2-(trifluoromethyl)benzoyl chloride 5-Chloro-2-(trifluoromethyl)benzoyl chloride 5-Chloro-2-(trifluoromethyl)benzoic acid->5-Chloro-2-(trifluoromethyl)benzoyl chloride SOCl₂, Catalyst (DMF) This compound This compound 5-Chloro-2-(trifluoromethyl)benzoyl chloride->this compound Ammonia (aq.)

Caption: Overall reaction workflow for the synthesis of this compound.

Laboratory-Scale Synthesis Protocol (Baseline for Scale-Up)

This section details a typical laboratory-scale procedure that serves as the foundation for the subsequent scale-up.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Quantity (100 g scale)Moles
5-Chloro-2-(trifluoromethyl)benzoic acid50508-62-8224.55100 g0.445
Thionyl chloride (SOCl₂)7719-09-7118.9779.7 g (47.5 mL)0.670
N,N-Dimethylformamide (DMF)68-12-273.091 mL-
Toluene108-88-392.14500 mL-
Aqueous Ammonia (28-30%)1336-21-635.04 (as NH₄OH)150 mL~2.2
Deionized Water7732-18-518.02As needed-
Isopropanol67-63-060.1For recrystallization-
Experimental Procedure
  • Reaction Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution), and a dropping funnel is assembled and flame-dried under a nitrogen atmosphere.

  • Reagent Charging: The flask is charged with 5-Chloro-2-(trifluoromethyl)benzoic acid (100 g, 0.445 mol) and toluene (500 mL).

  • Catalyst Addition: A catalytic amount of DMF (1 mL) is added to the suspension.

  • Acyl Chloride Formation: Thionyl chloride (47.5 mL, 0.670 mol) is added dropwise via the dropping funnel over 30 minutes at room temperature.

  • Reaction Monitoring (Acyl Chloride Formation): The reaction mixture is then heated to 70-80 °C and stirred for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing for the formation of the methyl ester by GC-MS or LC-MS.

  • Removal of Excess Thionyl Chloride: After completion, the reaction mixture is cooled to room temperature, and the excess thionyl chloride and toluene are removed under reduced pressure.

  • Amidation: The crude acyl chloride is redissolved in fresh toluene (300 mL) and cooled to 0-5 °C in an ice bath. Aqueous ammonia (28-30%, 150 mL) is then added dropwise, maintaining the temperature below 10 °C.

  • Reaction Completion and Work-up: The reaction mixture is stirred for an additional 1-2 hours at room temperature. The resulting solid is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.

  • Purification: The crude product is purified by recrystallization from a suitable solvent such as isopropanol or an ethanol/water mixture to yield this compound as a white solid.

Scale-Up Considerations and Experimental Setup

Scaling up the synthesis from a 100 g to a multi-kilogram scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Key Challenges in Scaling Up
  • Exothermic Reactions: Both the formation of the acyl chloride and the subsequent amidation are exothermic. Inadequate heat dissipation on a large scale can lead to runaway reactions.

  • Reagent Handling: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water.[1][6][7][8] Safe handling and dispensing on a large scale are critical. Gaseous byproducts (HCl and SO₂) must be effectively scrubbed.

  • Mass Transfer: Efficient mixing becomes more challenging in larger reactors, which can affect reaction rates and lead to localized overheating.

  • Solid Handling: The product precipitates out of the reaction mixture. Efficient filtration and washing of large quantities of solid material are necessary.

  • Purification: Recrystallization on a large scale requires appropriate equipment (large crystallizers, centrifuges) to ensure consistent product purity and crystal size distribution.

Recommended Pilot-Scale Experimental Setup

For a 5 kg scale synthesis of this compound, the following setup is recommended:

  • Reactor: A 50 L glass-lined or Hastelloy reactor equipped with a jacket for heating and cooling, a powerful overhead stirrer (e.g., anchor or pitched-blade turbine), a reflux condenser, a temperature probe, and ports for reagent addition and nitrogen purging.

  • Scrubber: The reactor's vent should be connected to a robust gas scrubbing system containing a caustic solution (e.g., 20% NaOH) to neutralize HCl and SO₂ gases.

  • Reagent Addition System: Thionyl chloride and aqueous ammonia should be added via a calibrated dosing pump or from a pressure-equalized dropping funnel to ensure controlled addition rates.

  • Filtration and Drying: A large-scale filtration apparatus, such as a Nutsche filter-dryer or a centrifuge, is recommended for efficient solid-liquid separation and initial drying. Final drying should be performed in a vacuum oven.

The logical workflow for the scaled-up synthesis is depicted in the following diagram:

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactor_Setup Reactor Setup & Inerting Reagent_Charging Charge Benzoic Acid & Toluene Reactor_Setup->Reagent_Charging SOCl2_Addition Controlled Addition of SOCl₂ Reagent_Charging->SOCl2_Addition Acyl_Chloride_Formation Heating & Reaction Monitoring SOCl2_Addition->Acyl_Chloride_Formation Solvent_Swap Solvent Swap/Removal of Excess SOCl₂ Acyl_Chloride_Formation->Solvent_Swap Ammonia_Addition Controlled Addition of Aqueous Ammonia Solvent_Swap->Ammonia_Addition Amidation_Completion Stirring at Room Temperature Ammonia_Addition->Amidation_Completion Filtration Filtration of Crude Product Amidation_Completion->Filtration Washing Washing with Deionized Water Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Final_Product Pure this compound Drying->Final_Product

Caption: Logical workflow for the scaled-up synthesis of this compound.

Detailed Pilot-Scale Protocol (5 kg Scale)

This protocol is designed for a 5 kg batch size and should be executed by trained personnel with appropriate personal protective equipment (PPE).

Reagent Quantities
ReagentQuantity (5 kg scale)Moles
5-Chloro-2-(trifluoromethyl)benzoic acid5.0 kg22.27
Thionyl chloride (SOCl₂)3.98 kg (2.38 L)33.48
N,N-Dimethylformamide (DMF)50 mL-
Toluene25 L + 15 L-
Aqueous Ammonia (28-30%)7.5 L~110
Deionized WaterAs needed-
IsopropanolFor recrystallization-
Step-by-Step Procedure
  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen. Start the stirrer at a moderate speed.

  • Charging: Charge the reactor with 5-Chloro-2-(trifluoromethyl)benzoic acid (5.0 kg) and toluene (25 L).

  • Catalyst Addition: Add DMF (50 mL).

  • Thionyl Chloride Addition: Begin controlled addition of thionyl chloride (2.38 L) via a dosing pump over 1-2 hours, maintaining the internal temperature below 30 °C using jacket cooling.

  • Acyl Chloride Formation: After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain for 3-5 hours. Monitor the reaction by taking aliquots for analysis as described in the lab-scale protocol.

  • Solvent and Excess Reagent Removal: Once the reaction is complete, cool the mixture to 40-50 °C and distill off the excess thionyl chloride and a portion of the toluene under vacuum.

  • Amidation: Add fresh toluene (15 L) to the reactor and cool the contents to 0-5 °C.

  • Ammonia Addition: Slowly add aqueous ammonia (7.5 L) subsurface over 2-3 hours, ensuring the temperature does not exceed 15 °C.

  • Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Product Isolation: Filter the slurry using a Nutsche filter. Wash the filter cake with cold deionized water (3 x 5 L) until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • Purification: Recrystallize the crude solid from isopropanol. The typical yield of pure this compound is expected to be in the range of 85-95%.

Safety and Environmental Considerations

  • Personal Protective Equipment (PPE): All personnel involved in the synthesis must wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A respirator with an acid gas cartridge should be available, especially during the handling of thionyl chloride.

  • Ventilation: The entire process should be conducted in a well-ventilated area, preferably within a walk-in fume hood for the pilot scale.

  • Emergency Procedures: Emergency eyewash stations and safety showers must be readily accessible. Personnel should be trained on the appropriate response to chemical spills and exposures.[8]

  • Waste Disposal: All waste materials, including the aqueous filtrate and the caustic scrubber solution, must be neutralized and disposed of in accordance with local environmental regulations.

Conclusion

The successful scale-up of the synthesis of this compound is achievable through careful planning, a thorough understanding of the reaction chemistry, and the implementation of appropriate engineering controls. The protocols and considerations outlined in this document provide a comprehensive framework for achieving a safe, efficient, and reproducible manufacturing process. Adherence to these guidelines will enable researchers and drug development professionals to confidently transition this important synthesis from the laboratory to a pilot or industrial scale.

References

Probing the Bioactivity of 5-Chloro-2-(trifluoromethyl)benzamide: In Vitro Assay Protocols for Enzyme Inhibition and Cellular Viability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a trifluoromethyl group can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] 5-Chloro-2-(trifluoromethyl)benzamide is a research chemical whose biological activities are not extensively characterized in publicly available literature. This guide provides detailed in vitro assay protocols to enable researchers to investigate its potential as an enzyme inhibitor and to assess its impact on cell viability, laying the groundwork for further drug discovery and development efforts.

Part 1: Characterization of Enzyme Inhibitory Potential

A significant number of trifluoromethylated benzamide analogs have been investigated as potent enzyme inhibitors, targeting a range of proteins from lipid transfer proteins to kinases.[3][4][5][6] This section provides a robust protocol for screening this compound for inhibitory activity against a representative enzyme, Cholesteryl Ester Transfer Protein (CETP), a key target in cardiovascular disease research.[4][5] This protocol can be readily adapted for other enzymes of interest.

Application Note: CETP Inhibition Assay

Principle: This assay quantifies the activity of CETP by measuring the transfer of a fluorescently labeled neutral lipid from donor to acceptor particles. An inhibitor will block this transfer, resulting in a lower fluorescence signal.

Workflow for CETP Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis A Prepare Assay Buffer E Add Buffer, Acceptor, Donor, and Test Compound to Plate A->E B Prepare Donor & Acceptor Particles B->E C Prepare CETP Enzyme Solution G Initiate Reaction with CETP C->G D Prepare Test Compound Dilutions (this compound) D->E F Pre-incubate E->F F->G H Incubate at 37°C G->H I Measure Fluorescence (Excitation/Emission) H->I J Calculate Percent Inhibition I->J K Determine IC50 Value J->K

Caption: Workflow for the in vitro CETP enzyme inhibition assay.

Detailed Protocol:

Materials:

  • Recombinant Human CETP

  • Fluorescent Donor Particles (e.g., containing a BODIPY-labeled cholesteryl ester)

  • Acceptor Particles (e.g., containing a non-fluorescent lipid)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 7.4)

  • This compound (CAS 654-94-4)[1][7][8]

  • Dimethyl Sulfoxide (DMSO)

  • Positive Control Inhibitor (e.g., Torcetrapib)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Plate Setup:

    • To each well of a 96-well plate, add 2 µL of the diluted test compound or control. For the uninhibited control, add 2 µL of DMSO.

    • Add 178 µL of assay buffer containing the acceptor particles to each well.

    • Add 10 µL of the fluorescent donor particles to each well.

  • Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at room temperature, protected from light.

  • Reaction Initiation: Add 10 µL of the CETP enzyme solution to each well to initiate the reaction. The final volume should be 200 µL.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used (e.g., ~485 nm excitation and ~520 nm emission for BODIPY).

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * [1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_uninhibited - Fluorescence_blank)]

  • Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary (Hypothetical):

CompoundTargetIC50 (µM)
This compoundCETPTo be determined
Torcetrapib (Positive Control)CETP~0.1

Part 2: Assessment of Cellular Viability and Cytotoxicity

Understanding the effect of a novel compound on cell health is a critical first step in preclinical safety assessment.[9] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Application Note: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Workflow for MTT Cell Viability Assay:

G cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Assay & Readout A Culture selected cell line (e.g., HeLa, A549) B Trypsinize and count cells A->B C Seed cells into a 96-well plate B->C D Incubate for 24h to allow attachment C->D F Treat cells with compound dilutions D->F E Prepare serial dilutions of This compound E->F G Incubate for 24-72h F->G H Add MTT reagent to each well G->H I Incubate for 2-4h H->I J Add solubilization solution (e.g., DMSO) I->J K Measure absorbance at 570 nm J->K

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Detailed Protocol:

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the suspected target)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (CAS 654-94-4)[1][7][8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear tissue culture plates

  • Absorbance microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate Percent Viability:

    • % Viability = 100 * (Absorbance_sample / Absorbance_vehicle_control)

  • Determine IC50: Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary (Hypothetical):

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundHeLa48To be determined
Doxorubicin (Positive Control)HeLa48~0.1-1

Conclusion

The protocols detailed in this guide provide a foundational framework for the initial in vitro characterization of this compound. By assessing its potential as an enzyme inhibitor and evaluating its effects on cell viability, researchers can gain valuable insights into its bioactivity and potential therapeutic applications. These assays are robust, readily adaptable, and serve as a critical starting point for more in-depth mechanistic studies.

References

Application Note & Protocols for the Purification of 5-Chloro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on effective techniques for the purification of crude 5-Chloro-2-(trifluoromethyl)benzamide (CAS 654-94-4). Recognizing the critical role of compound purity in research and development, this guide moves beyond simple instructions to explain the underlying principles of each method. We present detailed, field-tested protocols for recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). The content is structured to empower scientists to select the most appropriate purification strategy based on impurity profiles and to troubleshoot common challenges, ensuring the attainment of high-purity material essential for reliable experimental outcomes.

Introduction: The Imperative for Purity

This compound is a halogenated and trifluoromethylated aromatic amide.[1][2][3] Compounds with these structural motifs are of significant interest in medicinal chemistry and materials science. The biological activity and physical properties of such molecules are exquisitely sensitive to their purity. Impurities, which may include unreacted starting materials, reagents, or byproducts from side reactions, can confound experimental results, lead to false positives or negatives in biological assays, and compromise the integrity of downstream applications.

Common impurities in benzamide synthesis often include residual benzoic acids from the hydrolysis of acyl chloride precursors or the amide product itself, as well as unreacted amines or coupling reagents.[4][5] Therefore, robust and validated purification protocols are not merely a procedural step but a cornerstone of scientific validity. This guide details the primary methods for purifying this compound, grounded in the physicochemical properties of the target molecule.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.

PropertyValueSource(s)
CAS Number 654-94-4[1][2][3]
Molecular Formula C₈H₅ClF₃NO[1][2]
Molecular Weight 223.58 g/mol [1][2]
Appearance Solid / White Powder[6]
Boiling Point 241.9 °C at 760 mmHg[7]
Storage Sealed in a dry place at room temperature

Strategic Approach to Purification

The choice of purification technique depends on the nature and quantity of impurities, the required purity level, and the scale of the operation. For this compound, the primary methods are recrystallization and chromatography. An initial acid-base wash during the reaction workup can significantly simplify the final purification by removing acidic or basic impurities.

G cluster_start Initial Assessment cluster_methods Purification Methods cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization High Yield & Crystalline Solid Chromatography Column Chromatography Crude->Chromatography Oily Product or Complex Mixture Recrystallization->Chromatography Fails or Purity <98% Pure Pure Product (>99%) Recrystallization->Pure Successful Prep_HPLC Preparative HPLC Chromatography->Prep_HPLC Co-eluting Impurities Chromatography->Pure Successful Prep_HPLC->Pure Highest Purity Needed

Caption: Decision workflow for selecting a purification method.

Method 1: Recrystallization

Recrystallization is the most common and often most effective method for purifying solid organic compounds.[4][8] The technique relies on the principle that the solubility of a solid in a solvent increases with temperature. An ideal solvent will dissolve the target compound readily at its boiling point but poorly at low temperatures, while impurities remain either fully dissolved or completely insoluble at all temperatures.[9][10]

Solvent Selection

The choice of solvent is paramount for successful recrystallization.[5] For benzamide derivatives, moderately polar solvents are often a good starting point.[11] A systematic screening of solvents is recommended.

Solvent SystemRationale & Suitability
Ethanol / Water Ethanol often dissolves benzamides well. The addition of water as an anti-solvent at elevated temperatures can induce crystallization upon cooling. A good choice for moderately polar compounds.
Ethyl Acetate / Hexanes Ethyl acetate is a good solvent, while hexanes act as the anti-solvent. This system is excellent for compounds of intermediate polarity and offers high volatility for easy removal.[9]
Acetonitrile Acetonitrile can be an excellent choice, often providing very pure crystals for amide compounds.[11] It has a convenient boiling point and is less reactive than other polar solvents.
Isopropanol Similar to ethanol but can offer different solubility characteristics that may be advantageous for separating specific impurities.
Detailed Protocol for Recrystallization

This protocol assumes a starting scale of 1-5 grams of crude material.

  • Solubilization: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent (e.g., acetonitrile) dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[9][10]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight byproducts, add a small amount (1-2% by weight) of activated charcoal to the hot solution.[9] Swirl for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step prevents premature crystallization in the funnel.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[10]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity via HPLC or NMR.

G start Crude Solid in Flask add_solvent Add Minimum Hot Solvent start->add_solvent dissolve Solid Dissolves add_solvent->dissolve charcoal Optional: Add Charcoal dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter Yes cool Slow Cooling to RT, then Ice Bath charcoal->cool No hot_filter->cool crystals Crystals Form cool->crystals vac_filter Vacuum Filtration crystals->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step workflow for the recrystallization process.

Method 2: Flash Column Chromatography

When recrystallization is ineffective, or when dealing with oily products or complex mixtures with similar polarities, flash column chromatography is the preferred method.[4][13] It separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and solubility in a liquid mobile phase that flows through it.

Stationary and Mobile Phase Selection
  • Stationary Phase: Silica gel is the standard choice for compounds like this compound.[9]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly used.[9] The optimal ratio is determined by Thin Layer Chromatography (TLC). The ideal eluent system should provide a retention factor (Rƒ) of approximately 0.3-0.4 for the target compound, ensuring good separation from impurities.[9]

Detailed Protocol for Flash Column Chromatography
  • TLC Analysis: Develop a TLC plate with the crude material using various ratios of ethyl acetate/hexanes to find the optimal eluent system.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack the column uniformly to avoid cracks or channels, which would degrade separation performance.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the determined mobile phase. If impurities are very non-polar, start with a lower polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) to elute the target compound.[9]

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_post Finalization tlc TLC Analysis Determine Eluent (Rf ≈ 0.35) pack Column Packing Slurry Pack Silica Gel tlc->pack load Sample Loading Dry Load onto Silica pack->load elute elute load->elute collect Fraction Collection Monitor by TLC elute->collect combine Combine Pure Fractions collect->combine evap Solvent Evaporation Rotary Evaporator combine->evap product Pure Product evap->product

Caption: Workflow for purification by flash column chromatography.

Advanced Method: Preparative HPLC

For achieving the highest possible purity (>99.5%) or for separating very closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[14] Due to the trifluoromethyl group, specialized fluorinated stationary phases can sometimes offer unique selectivity compared to standard C18 columns.[15][16]

  • Principle: HPLC operates on the same principles as column chromatography but utilizes smaller stationary phase particles and high pressure, resulting in significantly higher resolution.

  • System: A reverse-phase system is typically used for benzamides.[17]

    • Column: C18 or a pentafluorophenyl (PFP) phase for alternative selectivity.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape.[17][18]

  • Protocol: The crude sample is dissolved, filtered, and injected into the HPLC system. Fractions are collected as they elute from the column, guided by a detector (e.g., UV). The pure fractions are then combined, and the solvent is removed, often by lyophilization if water is present.

G cluster_hplc Preparative HPLC System Solvent Mobile Phase (e.g., ACN/H2O) Pump High-Pressure Pump Solvent->Pump Injector Sample Injection Pump->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV Detector Column->Detector Collector Fraction Collector Detector->Collector Pure_Fractions Combine Pure Fractions & Evaporate Solvent Collector->Pure_Fractions Final_Product Ultra-Pure Product Pure_Fractions->Final_Product

Caption: Schematic of a preparative HPLC purification workflow.

Purity Verification

After any purification procedure, the purity of the final product must be rigorously verified.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. An analytical HPLC run should show a single major peak.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and reveal the presence of any proton- or carbon-containing impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a strong indicator of high purity. Impurities typically broaden and depress the melting point range.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Issues with 5-Chloro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-2-(trifluoromethyl)benzamide. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. Here, we provide in-depth, evidence-based solutions and troubleshooting strategies in a direct question-and-answer format to help you overcome these common experimental hurdles.

Compound Profile: Understanding the Challenge

This compound is a compound whose structure inherently predicts low aqueous solubility. Its aromatic nature, coupled with a highly lipophilic trifluoromethyl (-CF3) group and a chloro (-Cl) substituent, outweighs the modest hydrophilic contribution of the amide group. Understanding these physicochemical properties is the first step in designing an effective solubilization strategy.

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₈H₅ClF₃NO[1][2][3]-
Molecular Weight 223.58 g/mol [1][2][3]-
Physical Form Solid, white powder or crystalline solid.[4][5]High crystal lattice energy may hinder dissolution.
Predicted XlogP ~2.3 - 3.0Indicates significant hydrophobicity and poor water solubility.
pKa (Amide Proton) ~17 (Predicted)The amide N-H is generally not ionizable under typical aqueous pH conditions (1-10).
pKa (Weakly Acidic) The parent compound, 2-(trifluoromethyl)benzoic acid, has a pKa of ~3.0.[6]The benzamide may have a very weakly acidic proton, but significant ionization to improve solubility would require a high pH.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: The insolubility is due to the compound's molecular structure. The trifluoromethyl (-CF3) group is strongly electron-withdrawing and highly lipophilic, significantly increasing the compound's tendency to partition into non-polar environments rather than water.[7] The chloro-substituted benzene ring further contributes to this hydrophobicity. While the amide group can form hydrogen bonds, its contribution is insufficient to overcome the non-polar character of the rest of the molecule, resulting in poor aqueous solubility.[4]

Q2: What is the best organic solvent to use for creating a stock solution?

A2: For creating a concentrated stock solution, water-miscible organic solvents are the preferred choice.[8][9] Common and effective solvents include:

  • Dimethyl Sulfoxide (DMSO): Often the first choice due to its strong solubilizing power for a wide range of organic compounds.

  • N,N-Dimethylformamide (DMF)

  • Ethanol or Methanol: Benzamides are typically soluble in alcohols.[4][10][11]

Expert Insight: Always start with a small amount of your compound and solvent to test solubility before committing your entire batch. It is critical to use anhydrous-grade solvents, as residual water can sometimes lower the maximum achievable concentration for highly hydrophobic compounds.

Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. What is happening and how do I fix it?

A3: This is a classic and common problem known as "antisolvent precipitation." Your compound is soluble in the 100% organic stock solution (e.g., DMSO) but crashes out when the solution becomes predominantly aqueous upon dilution. The final concentration of the organic solvent in your aqueous medium is too low to keep the compound dissolved.

Troubleshooting Workflow:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of your compound in the aqueous medium.

  • Increase the Co-solvent Percentage: While many in vitro assays have a low tolerance for organic solvents, you may be able to slightly increase the final percentage of the co-solvent (e.g., from 0.1% to 0.5% or 1% DMSO), if the assay permits.[8] Always run a vehicle control to ensure the solvent concentration does not affect the experimental outcome.

  • Utilize Formulation Excipients: For more robust solubilization, especially for in vivo studies, consider using formulation aids.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in an aqueous solution.[12]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment and increasing solubility.[12][13]

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Based on its structure, this compound is a neutral or at best, a very weakly acidic compound. The amide proton is not acidic enough to be removed under normal pH conditions. While some benzamides can be hydrolyzed to their corresponding carboxylic acids under strongly basic conditions, this chemically alters your compound and is not a suitable solubilization strategy.[9]

Therefore, pH adjustment is generally not an effective primary strategy for this specific molecule.[][15] The solubility will likely remain flat across the physiologically relevant pH range of 1-8. Focusing on co-solvent systems or other formulation approaches will be more productive.

Experimental Protocols & Workflows

Workflow 1: Systematic Solubility Assessment

Before starting extensive experiments, it is crucial to systematically determine the compound's approximate solubility in various solvent systems. This workflow provides a logical progression from organic solvents to aqueous-relevant mixtures.

G cluster_0 Phase 1: Organic Stock Preparation cluster_1 Phase 2: Aqueous Compatibility A Weigh Compound (e.g., 1-5 mg) B Select Organic Solvent (DMSO, DMF, Ethanol) A->B C Add Solvent Incrementally (e.g., 10 µL at a time) B->C D Vortex/Sonicate Between Additions C->D D->C Not Dissolved E Observe for Complete Dissolution D->E F Calculate Stock Concentration (e.g., 10 mM) E->F Dissolved G Prepare Serial Dilutions in Aqueous Buffer F->G H Incubate (e.g., 1-2h at RT) G->H I Visually Inspect for Precipitation/Turbidity H->I J Determine Max Soluble Conc. I->J

Caption: Systematic workflow for solubility screening.

Protocol 1.1: Shake-Flask Method for Equilibrium Solubility Determination

This is the gold-standard method for measuring thermodynamic equilibrium solubility, providing a quantitative value for your compound in a specific medium.[16][17][18]

Objective: To accurately measure the solubility of this compound in a chosen buffer or co-solvent system.

Materials:

  • This compound

  • Chosen solvent (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method (e.g., HPLC-UV) to quantify the compound's concentration

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Seal the vials tightly and place them on a shaker in an incubator at a constant temperature. Agitate for 24 to 48 hours to ensure equilibrium is reached.[13]

  • Phase Separation: After incubation, let the vials stand to allow the undissolved solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant. Immediately filter it through a syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Analysis: Analyze the diluted sample using the validated HPLC method to determine the compound's concentration.

  • Calculation: The calculated concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.

Workflow 2: Co-Solvent Strategy Decision Tree

This diagram helps you decide on the appropriate co-solvent strategy when simple dilution fails.

G Start Compound precipitates in aqueous buffer AssayToleratesSolvent Does the assay tolerate >1% organic solvent? Start->AssayToleratesSolvent IncreaseSolvent Increase co-solvent (e.g., DMSO, Ethanol) to 2-5%. Run vehicle controls. AssayToleratesSolvent->IncreaseSolvent Yes UseExcipients Use formulation excipients AssayToleratesSolvent->UseExcipients No Cyclodextrin Screen Cyclodextrins (e.g., HP-β-CD) UseExcipients->Cyclodextrin Surfactant Screen Surfactants (e.g., Tween 80, Kolliphor®) UseExcipients->Surfactant

References

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Chloro-2-(trifluoromethyl)benzamide. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the common—and often frustrating—challenges encountered during the synthesis of this important intermediate. Our goal is to provide you with the causal understanding and actionable solutions needed to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially scalable method is the amidation of 5-chloro-2-(trifluoromethyl)benzoic acid. This is typically achieved in one of two ways:

  • Two-Step, One-Pot (via Acyl Chloride): The benzoic acid is first converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This intermediate is then reacted in situ with an ammonia source (e.g., aqueous ammonium hydroxide, or ammonia gas in an organic solvent) to form the primary amide.

  • Direct Amide Coupling: The benzoic acid is directly coupled with an ammonia source using a peptide coupling reagent. This method avoids the handling of harsh chlorinating agents but requires careful selection of the coupling system to be cost-effective and efficient.

While the acyl chloride route is often robust, direct coupling can offer milder conditions, which may be advantageous for complex molecules.

Q2: What specific structural features of this molecule should I be concerned about during synthesis?

There are two key features to consider:

  • The Trifluoromethyl (-CF₃) Group: This group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid proton and makes the carbonyl carbon more electrophilic.[1][2] While the C-F bonds are very strong, making the -CF₃ group generally stable, harsh reaction conditions (e.g., very strong bases or high temperatures) should be approached with caution to prevent potential side reactions.[1] The -CF₃ group's steric bulk, positioned ortho to the carboxylic acid, can also slightly hinder the approach of the amine nucleophile.[3]

  • The Chlorine (-Cl) Substituent: Located meta to the carboxylic acid, the chlorine atom is also electron-withdrawing. It is generally stable under standard amidation conditions and is not expected to participate in the reaction. Its primary influence is electronic.

Understanding these features is crucial for troubleshooting, as they influence reactivity, potential side reactions, and the choice of optimal conditions.

Section 2: Troubleshooting Guide for Low Yield & Impurity Formation

This section is structured to address specific problems you may encounter during your experiments.

Problem: My reaction yield is low or non-existent.

Low yields are one of the most common issues in amide bond formation. The following decision tree and detailed explanations will help you diagnose the root cause.[3]

G start Low Yield Observed reagent_quality 1. Verify Reagent Quality & Stoichiometry start->reagent_quality activation 2. Assess Carboxylic Acid Activation reagent_quality->activation Reagents OK sol_reagent Use fresh, anhydrous reagents. Confirm stoichiometry. reagent_quality->sol_reagent amine_issue 3. Check Amine Reactivity & Addition activation->amine_issue Activation Confirmed sol_activation Switch to a stronger coupling reagent (e.g., HATU). Consider forming acyl chloride first. activation->sol_activation conditions 4. Evaluate Reaction Conditions amine_issue->conditions Amine OK sol_amine Use anhydrous ammonia source. Ensure base is present if using NH4Cl. Slow, controlled addition. amine_issue->sol_amine sol_conditions Ensure anhydrous solvent. Optimize temperature (start at 0°C, then warm to RT). Check solvent solubility. conditions->sol_conditions

Caption: Troubleshooting workflow for low reaction yield.

Q: How do I troubleshoot incomplete activation of the carboxylic acid?

A: From a Senior Application Scientist's Perspective:

Incomplete activation is the primary culprit for failed amide couplings.[3] The carboxylic acid must be converted into a better electrophile before the amine will attack it.

  • Causality: The ortho-trifluoromethyl group, while electronically activating, can present a moderate steric challenge. If you are using a weak coupling reagent, it may not be sufficient to overcome this barrier efficiently. Furthermore, the presence of any moisture can hydrolyze your activated intermediate back to the starting carboxylic acid.[3]

  • Troubleshooting Steps:

    • Monitor Activation: Before adding your ammonia source, take a small aliquot of the reaction mixture (containing the acid, coupling reagent, and base). Quench it with methanol and analyze by LC-MS. You should see the methyl ester of your starting material, confirming the formation of the activated intermediate. If you only see starting material, your activation has failed.

    • Switch Coupling Reagents: If using a carbodiimide like EDC, it may not be potent enough. Switching to a phosphonium-based (BOP, PyBOP) or uronium-based (HATU, HBTU) reagent can dramatically increase the rate and efficiency of activation.[3] These are often the go-to reagents for challenging couplings.[4]

    • Use the Acyl Chloride Method: If direct coupling fails, converting the acid to the acyl chloride with SOCl₂ or oxalyl chloride is a near-certain way to achieve activation. The resulting acyl chloride is highly reactive.[5][6]

Q: I'm seeing unreacted starting material and a new byproduct. What is it?

A: From a Senior Application Scientist's Perspective:

If you are using a carbodiimide coupling reagent (like DCC or EDC), the most common byproduct is an N-acylurea.

  • Causality: The activated O-acylisourea intermediate is the primary species that reacts with the amine. However, this intermediate is susceptible to an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive and consumes your starting material.[7] This side reaction is often competitive with the desired amine addition, especially if the amine is not very nucleophilic or is present in low concentration.

G cluster_0 Carboxylic Acid Activation & Side Reaction acid R-COOH 5-Chloro-2-(trifluoromethyl) benzoic acid intermediate O-Acylisourea Intermediate (Reactive) acid->intermediate + EDC edc EDC product Amide Product (Desired) intermediate->product + NH3 (Desired Path) side_product N-Acylurea (Byproduct) intermediate->side_product Rearrangement (Side Reaction) amine Ammonia (NH3)

Caption: Competing pathways in EDC-mediated amide coupling.

  • Solution:

    • Add an Additive: The most effective way to prevent this is to include an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[3] These additives react with the O-acylisourea intermediate to form a new, more stable activated ester. This new intermediate is less prone to rearrangement but remains highly reactive towards the amine, effectively funneling the reaction down the desired pathway.

    • Pre-activation Time: Minimize the time between the addition of the coupling reagent and the amine. A common protocol is to add the carboxylic acid, coupling reagent, and additive, stir for 5-10 minutes (pre-activation), and then add the amine.[3]

Section 3: Recommended Experimental Protocols

These protocols are provided as a robust starting point for your optimization efforts.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This is a reliable, high-yielding method suitable for scale-up.

Step 1: Formation of the Acyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet to a scrubber), add 5-chloro-2-(trifluoromethyl)benzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) or toluene as the solvent (approx. 5-10 mL per gram of acid).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 40°C for DCM, 80°C for toluene with SOCl₂) for 1-2 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases.

  • Cool the reaction to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step.

Step 2: Amidation

  • Cool a solution of concentrated ammonium hydroxide (28% in water, ~10 eq) in a separate flask in an ice bath (0°C).

  • Dissolve the crude acyl chloride from Step 1 in an anhydrous, inert solvent like DCM or THF.

  • Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. Maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the acyl chloride.

  • For workup, dilute with water and DCM. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or column chromatography.

Protocol 2: Direct Amide Coupling using HATU

This method uses milder conditions and is excellent for small-scale synthesis where avoiding harsh reagents is a priority.[3]

  • In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-chloro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution.[3]

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).[3]

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.

  • Add a solution of ammonia in a suitable solvent (e.g., 0.5 M in dioxane or 2.0 M in isopropanol) (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Upon completion, quench the reaction by adding water. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous lithium chloride (LiCl) to remove DMF, then wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product as needed.

Section 4: Data Summary & Reagent Comparison

Choosing the right conditions is critical. The table below summarizes common choices and their implications.

ParameterOption 1Option 2Option 3Senior Scientist's Recommendation
Activation Method SOCl₂ / (COCl)₂ EDC / HOBt HATU / DIPEA For robustness and scale, SOCl₂ is hard to beat. For sensitive substrates and high purity on a lab scale, HATU is the premium choice.[3][4]
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)DCM is excellent for the acyl chloride route due to its inertness and ease of removal. DMF is a good choice for coupling reactions due to its high polarity and solvating power, but can be difficult to remove.[8]
Ammonia Source NH₄OH (aqueous)NH₃ in Dioxane/IPAAmmonium Chloride (NH₄Cl) + BaseAqueous NH₄OH is inexpensive and effective for the Schotten-Baumann type reaction with acyl chlorides. For direct couplings, an anhydrous ammonia solution in an organic solvent is preferred to avoid hydrolyzing the activated intermediate.
Temperature 0°C to RTRoom Temperature (RT)RTStart additions at 0°C to control any exotherms, especially with reactive acyl chlorides, then allow the reaction to warm to room temperature for completion.[3]

References

Technical Support Center: 5-Chloro-2-(trifluoromethyl)benzamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the purification of 5-Chloro-2-(trifluoromethyl)benzamide, designed for chemical researchers and process development scientists.

As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-tested insights to help you navigate the nuances of purifying this compound (CAS 654-94-4).[1][2][3][4] Our goal is to move beyond mere procedural steps to explain the underlying causality, enabling you to troubleshoot effectively and adapt these methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My final product has a low melting point and appears oily or waxy, not as the expected solid. What is the likely cause?

A1: This is a classic sign of residual solvent or the presence of impurities that are depressing the melting point. This compound is a solid at room temperature.[5] First, ensure your product is thoroughly dried under high vacuum to remove any trapped organic solvents from the purification. If the issue persists, it indicates significant contamination. The most common culprits are unreacted starting materials or low-molecular-weight byproducts. We recommend analyzing the crude material by ¹H NMR or LC-MS to identify the impurity before attempting re-purification.

Q2: After flash chromatography on silica gel, my yield is significantly lower than expected based on the crude ¹H NMR. Where did my product go?

A2: There are two primary suspects for yield loss during silica gel chromatography of amides:

  • Irreversible Adsorption: Amides, being polar, can sometimes bind strongly to the acidic surface of standard silica gel, leading to incomplete elution.[6]

  • On-Column Decomposition: The acidic nature of silica gel can potentially catalyze the hydrolysis of the amide back to its corresponding carboxylic acid, especially if the mobile phase contains nucleophilic solvents like methanol without any modifier.[6]

To mitigate this, you can try adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase to neutralize the acidic sites on the silica.[6] Alternatively, using a less acidic stationary phase like neutral alumina or performing reversed-phase chromatography may be necessary.

Q3: My ¹H NMR spectrum shows a persistent impurity that I suspect is the starting carboxylic acid, 5-chloro-2-(trifluoromethyl)benzoic acid. How can I remove it?

A3: The presence of the starting carboxylic acid is a very common issue, often arising from incomplete reaction or hydrolysis of the product during workup or purification.[7] The most effective way to remove it is through a liquid-liquid extraction during the aqueous workup, prior to any chromatography or recrystallization. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (5%) sodium carbonate (Na₂CO₃) solution.[7] The acidic carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase, while your neutral amide product remains in the organic layer.

Q4: What analytical techniques are essential for confirming the final purity of my this compound?

A4: A multi-technique approach is crucial for a definitive purity assessment.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity. It can separate the main compound from even minor impurities, allowing for a precise percentage purity calculation based on peak area.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure, while ¹⁹F NMR is particularly useful for trifluoromethyl-containing compounds to ensure no side reactions have occurred at that group. The absence of impurity signals is a strong indicator of high purity.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capability of mass spectrometry. It is invaluable for identifying unknown impurities by their mass-to-charge ratio.[9]

Troubleshooting and Optimization Workflows

Workflow 1: General Purification Strategy

The choice between recrystallization and chromatography depends on the impurity profile of your crude material. This workflow provides a decision-making framework.

start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash) start->workup analysis Analyze Crude Product (TLC, LC-MS, NMR) workup->analysis decision Impurity Profile? analysis->decision recryst Recrystallization decision->recryst >90% Pure & Crystalline Solid chrom Flash Chromatography decision->chrom <90% Pure or Multiple Impurities final_analysis Purity & Identity Confirmation (HPLC, NMR, MS) recryst->final_analysis chrom->final_analysis product Pure Product final_analysis->product

Caption: A generalized workflow for purification and validation.

Troubleshooting Guide 1: Recrystallization

Recrystallization is often the most efficient method for purifying compounds that are already relatively high in purity (>90%).[6]

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the product/impurity eutectic mixture. The product is too soluble in the chosen solvent.Use a lower-boiling point solvent. Use a co-solvent system (e.g., Toluene/Hexane, Ethanol/Water). Start with a more dilute solution and allow for slower cooling.
No Crystals Form The solution is not supersaturated (too much solvent used). The product is highly soluble in the solvent even at low temperatures.Reduce the solvent volume by evaporation. Add an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent). Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
Poor Recovery The product has significant solubility in the solvent even when cold. The crystals were not washed with ice-cold solvent.Choose a solvent where the solubility difference between hot and cold is greater. Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the filter cake.
Impurity Co-precipitates The impurity has similar solubility characteristics to the product. The cooling process was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Re-dissolve the crystals in fresh hot solvent and recrystallize a second time. Consider a different solvent system where the impurity has higher solubility.

Protocol 1: Solvent Screening for Recrystallization

  • Place ~20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. Note the solubility at room temp.

  • For solvents where the compound is sparingly soluble at room temperature, heat the mixture gently until the solid dissolves.

  • Allow the heated tubes to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.

  • An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces high-quality crystals upon cooling.[6]

Troubleshooting Guide 2: Flash Column Chromatography

Flash chromatography is the method of choice for complex mixtures or when recrystallization fails.[10]

start Low Yield or Purity After Chromatography q1 Is the product highly polar? start->q1 sol1 Increase mobile phase polarity. Add modifier (e.g., 1% MeOH). Consider reversed-phase (C18). q1->sol1 Yes q2 Did the product streak or have a poor peak shape? q1->q2 No sol2 Possible decomposition on silica. Use neutralized silica or alumina. Add 0.5% triethylamine to eluent. q2->sol2 Yes sol3 Poor separation from impurity. Optimize gradient (make it shallower). Try a different solvent system (e.g., Toluene/Acetone). q2->sol3 No

Caption: Decision tree for troubleshooting flash chromatography.

Protocol 2: Baseline Flash Chromatography Purification

  • Stationary Phase: Standard silica gel (40-63 µm).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading). This generally gives better separation than injecting a liquid sample.

  • Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is a robust starting point.[6]

    • Begin analysis by TLC to find an appropriate solvent ratio that gives your product an Rf value of ~0.3.

    • Start the column with a low polarity eluent (e.g., 95:5 Hexane:EtOAc).

    • Gradually increase the polarity (e.g., to 70:30 Hexane:EtOAc) to elute your product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Ensuring the Stability of 5-Chloro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. As your Senior Application Scientist, I've structured this resource to not only provide protocols but to also explain the scientific principles behind them, ensuring the integrity of your experiments and the longevity of your materials.

Introduction: A Proactive Approach to Compound Stability

This compound is a valuable building block in medicinal chemistry and materials science. Its stability is paramount to obtaining reliable and reproducible experimental results. Degradation can lead to the formation of impurities that may interfere with your assays, reduce the potency of the compound, or even lead to misleading biological data.

This guide provides a comprehensive framework for understanding and mitigating the risks of degradation. While specific, publicly available stability data for this compound is limited, this document leverages established principles of chemical stability, data from analogous benzamide derivatives, and best practices in pharmaceutical stability testing to provide a robust set of recommendations.

Troubleshooting & FAQs: Addressing Common Stability Concerns

This section is designed to provide quick answers to common questions and troubleshooting advice for issues you may encounter.

Q1: I've noticed a change in the physical appearance (e.g., color change, clumping) of my stored this compound. What could be the cause?

A1: A change in physical appearance is often the first indicator of chemical degradation. The most likely culprit is exposure to moisture, which can lead to hydrolysis of the benzamide functional group. Clumping, in particular, suggests water absorption. Another possibility, though less common for this compound, is photodegradation if it has been exposed to light for prolonged periods.

Q2: My analytical results (e.g., HPLC, NMR) show a new, unidentified peak that was not present when I first received the compound. What is the likely identity of this impurity?

A2: The most probable degradation product is 5-Chloro-2-(trifluoromethyl)benzoic acid , formed via the hydrolysis of the amide bond.[1] This occurs when the compound reacts with water, which can be present in the storage atmosphere or in solvents. The reaction is catalyzed by acidic or basic conditions.[2][3][4][5]

Q3: Can the trifluoromethyl group degrade under normal storage conditions?

A3: The trifluoromethyl (CF3) group is generally considered to be highly stable and resistant to degradation under typical storage conditions. Its stability is one of the reasons it is a favored substituent in medicinal chemistry. However, extreme conditions, such as high heat or strong chemical reagents, which are not recommended for storage, could potentially affect it.

Q4: I suspect my compound has degraded. How can I confirm this and quantify the extent of degradation?

A4: The most effective way to confirm and quantify degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A properly developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of both. Please refer to the "Degradation Detection: A Proposed Stability-Indicating HPLC Method" section for a detailed protocol.

Best Practices for Long-Term Storage

To ensure the long-term stability of this compound, it is crucial to control its storage environment. The following recommendations are based on the chemical properties of the molecule and general guidelines for storing halogenated and trifluoromethylated aromatic compounds.

Parameter Recommended Condition Justification
Temperature Room Temperature (20-25°C)Storing at room temperature is generally sufficient for this stable compound. Avoid excessive heat, which can accelerate degradation reactions. Refrigeration is not typically necessary unless specified by the supplier and may introduce moisture if not handled correctly.
Humidity As low as possible (<30% RH)The primary degradation pathway is hydrolysis. Storing in a dry environment, such as in a desiccator with a desiccant (e.g., silica gel), is the most critical factor in preventing degradation.
Light In the dark (e.g., amber vial)While many trifluoromethylated compounds exhibit good photostability, it is a best practice to protect all organic compounds from light to prevent potential photodegradation.[6][7] Use of amber glass vials or storage in a dark cabinet is recommended.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)For long-term storage or for very sensitive applications, storing under an inert atmosphere can provide an extra layer of protection against oxidative degradation, although this is a less common degradation pathway for this compound.
Container Tightly sealed, chemically inert containerA tightly sealed container prevents the ingress of moisture and oxygen. Glass vials with PTFE-lined caps are ideal.

Degradation Detection: A Proposed Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for monitoring the purity of your this compound over time. The following proposed method is a starting point for your method development and is based on common practices for similar aromatic compounds.[8][9][10][11]

Experimental Protocol
  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or Phosphoric acid)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Elution:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

Data Analysis
  • The primary peak will correspond to the intact this compound.

  • The main degradation product, 5-Chloro-2-(trifluoromethyl)benzoic acid, is more polar and is expected to elute earlier than the parent compound.

  • Calculate the percentage of the parent compound and any degradation products by peak area normalization.

A Framework for Forced Degradation Studies

To rigorously assess the stability of this compound and identify potential degradation products, a forced degradation study is recommended.[12][13][14][15] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Expose to Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidative Expose to Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Expose to Photolytic Photolytic Stress (e.g., UV/Vis light exposure) Start->Photolytic Expose to Analysis Analyze by Stability-Indicating HPLC-UV/MS Acid->Analysis Analyze samples at time intervals Base->Analysis Analyze samples at time intervals Oxidative->Analysis Analyze samples at time intervals Thermal->Analysis Analyze samples at time intervals Photolytic->Analysis Analyze samples at time intervals Evaluation Identify Degradation Products & Determine Degradation Pathway Analysis->Evaluation

Caption: A generalized workflow for conducting forced degradation studies.

Interpreting the Results

The goal of a forced degradation study is to achieve 5-20% degradation.[14] This allows for the identification of the primary degradation products without them being further degraded. The results will help in understanding the degradation pathways and in the development of a robust, stability-indicating analytical method.

Conclusion

By implementing the best practices for storage outlined in this guide and utilizing the provided analytical methods for monitoring purity, you can significantly mitigate the risk of degradation of your this compound. A proactive approach to compound stability is an investment in the quality and reliability of your research.

Should you have any further questions or require additional support, please do not hesitate to contact our technical service team.

References

Addressing impurities in 5-Chloro-2-(trifluoromethyl)benzamide samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-2-(trifluoromethyl)benzamide

A Guide to Identification and Remediation of Common Impurities

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that achieving high purity is critical for the success of your research and development projects. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding impurities that may be encountered in samples of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial observations and questions from researchers.

Q1: I see an unexpected peak in my HPLC chromatogram close to the main product peak. What could it be?

A1: A common impurity in halogenated pharmaceuticals is the dehalogenated analogue.[1][2] In this case, the peak is likely 2-(trifluoromethyl)benzamide . Due to the loss of the chlorine atom, this impurity is slightly less polar and may have a very similar retention time to your target compound, making baseline separation challenging. Specialized chromatographic methods may be required for confirmation.[1][2]

Q2: My sample has a slight acidic pH when dissolved and shows a new spot on TLC after being stored in a protic solvent. Why?

A2: This strongly suggests hydrolysis of the amide bond. The resulting impurity is 5-chloro-2-(trifluoromethyl)benzoic acid . Benzamides can be susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of moisture over extended periods.

Q3: I have a colored impurity in my supposedly white solid sample. What is the likely source?

A3: Colored impurities often originate from starting materials or byproducts from the synthesis. If the synthesis involves a nitrated intermediate, such as 5-Chloro-2-nitrobenzotrifluoride, residual amounts of this or related compounds can impart a yellowish color.[3] Another possibility is the formation of degradation products from exposure to light, as some trifluoromethylated aromatic compounds can undergo photochemical degradation.[4]

Q4: My mass spectrometry results show a mass that doesn't correspond to any expected byproduct. What should I consider?

A4: Consider the possibility of residual starting materials or reagents from the synthesis. For instance, if the benzamide was synthesized from 5-chloro-2-(trifluoromethyl)benzonitrile, the presence of this starting material might be observed.[5] Also, check for adducts in your mass spectrometry data (e.g., sodium or potassium adducts), which can sometimes be misinterpreted as impurities.[6]

Section 2: Comprehensive Impurity Profiling

A systematic approach is crucial for identifying and addressing impurities. This section details potential sources and the analytical strategies to characterize them.

Potential Sources of Impurities

Understanding the origin of an impurity is the first step toward eliminating it. The workflow below illustrates a logical process for diagnosing the source of contamination.

Impurity_Source_Analysis start Impurity Detected (e.g., HPLC, LC-MS, NMR) analysis_type Analyze Origin start->analysis_type synthesis Synthesis-Related analysis_type->synthesis Review Synthesis Route degradation Degradation-Related analysis_type->degradation Review Storage & Handling external External Contamination analysis_type->external Review Lab Practices starting_materials Residual Starting Materials (e.g., 4-chloro-2-(trifluoromethyl)aniline) synthesis->starting_materials reagents Residual Reagents/Catalysts (e.g., coupling agents, bases) synthesis->reagents byproducts Reaction Byproducts (e.g., Dehalogenated species) synthesis->byproducts isomers Positional Isomers (e.g., 4-Chloro-2-(trifluoromethyl)benzamide) synthesis->isomers hydrolysis Hydrolysis Product (5-chloro-2-(trifluoromethyl)benzoic acid) degradation->hydrolysis photodegradation Photodegradation Products degradation->photodegradation thermal Thermal Degradation Products degradation->thermal solvents Residual Solvents external->solvents leachables Leachables from Storage external->leachables Purification_Strategy start Impure Sample Received analysis Analyze by HPLC / TLC to assess impurity profile start->analysis decision Nature of Impurity? analysis->decision recrystallize Recrystallization decision->recrystallize Single major impurity, different solubility chromatography Column Chromatography decision->chromatography Multiple impurities or isomers/analogues wash Aqueous Wash / Extraction decision->wash Acidic or basic impurities present recrystallize_desc Effective for removing impurities with different solubility profiles (e.g., starting materials, salts). recrystallize->recrystallize_desc chromatography_desc Best for separating mixtures with similar polarities (e.g., isomers, dehalogenated byproducts). chromatography->chromatography_desc wash_desc Removes acidic/basic impurities (e.g., hydrolyzed benzoic acid, residual amine starting materials). wash->wash_desc

References

Technical Support Center: Enhancing the Stability of 5-Chloro-2-(trifluoromethyl)benzamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-2-(trifluoromethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven methodologies to ensure the integrity of your experiments.

Section 1: Understanding the Molecule - FAQs

This section addresses fundamental questions about the structure and inherent stability of this compound.

Q1: What are the key structural features of this compound that influence its stability?

A1: this compound possesses three key features that dictate its chemical behavior in solution:

  • The Benzamide Group: The core functional group is an amide linked to a benzene ring. Amide bonds are susceptible to hydrolysis, which is the primary degradation pathway for this molecule.[1][2] This reaction involves the cleavage of the carbon-nitrogen bond to yield a carboxylic acid and ammonia.[3]

  • The Trifluoromethyl (-CF3) Group: This group is a strong electron-withdrawing substituent.[4][5] This electronic effect can influence the reactivity of the adjacent amide group. The C-F bonds themselves are exceptionally strong, making the -CF3 group highly stable and generally resistant to metabolic or chemical degradation under typical experimental conditions.[5]

  • The Chloro-Substituted Phenyl Ring: The aromatic ring is relatively stable, but like many aromatic compounds, it can be susceptible to photodegradation or oxidative stress under specific conditions.[6]

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A2: The most significant stability concern is the hydrolysis of the amide bond . This reaction can be catalyzed by both acid and base.[1][3][7][8]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7][9]

  • Base-Catalyzed Hydrolysis: In basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[1][10]

In both scenarios, the ultimate products are 5-chloro-2-(trifluoromethyl)benzoic acid and ammonia.[1][3] The rate of this degradation is highly dependent on the pH and temperature of the solution.

Q3: How stable is the trifluoromethyl (-CF3) group itself?

A3: The trifluoromethyl group is known for its exceptional chemical and thermal stability.[5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. While hydrolysis of the -CF3 group to a carboxylic acid (-COOH) is possible, it typically requires harsh conditions, such as a strong alkaline pH, that are not common in standard experimental protocols.[6] Therefore, for most applications, degradation of the amide linkage is the far more pressing concern.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter.

Issue 1: My HPLC analysis shows a rapid decrease in the parent compound's peak area over a short time, accompanied by a new, more polar peak.

  • Possible Cause: This is a classic sign of chemical degradation, most likely amide hydrolysis. The resulting carboxylic acid is more polar than the parent amide, causing it to elute earlier on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Verify Solution pH: Immediately measure the pH of your solution. Unbuffered aqueous solutions or the use of certain salts can lead to pH drifts that accelerate hydrolysis.

    • Implement a Buffer System: The most effective way to prevent hydrolysis is to maintain the solution at a stable pH where the degradation rate is minimal.[11] A pH-rate profile study (see Protocol 3.2) is essential to identify this optimal pH, which is typically in the neutral range (pH 6-8) for many amides.

    • Control Temperature: Hydrolysis reactions are accelerated by heat.[12] Prepare solutions fresh and, if they must be stored, keep them at low temperatures (2-8°C or frozen at -20°C to -80°C). Avoid repeated freeze-thaw cycles.

    • Identify the Degradant: Use a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of the new peak.[13] The expected mass would correspond to 5-chloro-2-(trifluoromethyl)benzoic acid.

Issue 2: I am observing poor solubility when trying to prepare my stock solution in an aqueous buffer.

  • Possible Cause: The molecule's structure, with two aromatic rings, suggests it has low intrinsic aqueous solubility.[14]

  • Troubleshooting Steps:

    • Use a Co-solvent for Stock Solutions: Prepare a high-concentration stock solution in a water-miscible organic solvent where the compound is freely soluble. Common choices include DMSO, acetonitrile, methanol, or ethanol.[6][14][15] Store this stock solution at a low temperature.

    • Optimize Working Solution Preparation: For your final working solution, spike the required volume of the organic stock into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1-5%) to avoid impacting your experiment. Always add the stock solution to the buffer while vortexing to prevent precipitation.

    • Screen Solvents: If solubility remains an issue, a systematic solubility screen in different pharmaceutically acceptable solvents can be performed.[14]

Issue 3: My results are inconsistent across different days or different batches of solutions.

  • Possible Cause: This often points to uncontrolled variables in solution preparation and handling.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure every step of solution preparation is standardized and documented, including the source and purity of the compound, the solvent/buffer composition, the final pH, and the preparation method.

    • Protect from Light and Oxygen: While hydrolysis is the primary concern, photodegradation and oxidation are potential secondary pathways.[6] Store stock solutions and working solutions in amber vials to protect them from light. For long-term storage of sensitive compounds, purging the vial headspace with an inert gas like nitrogen or argon can prevent oxidation.

    • Prepare Solutions Freshly: The most reliable approach is to prepare working solutions fresh from a stable stock solution immediately before each experiment.

Section 3: Protocols and Best Practices

This section provides detailed, step-by-step methodologies for key workflows.

Protocol 3.1: Preparation of Stock and Working Solutions

This protocol ensures maximum stability and reproducibility.

  • Select an Appropriate Solvent for the Stock Solution:

    • Based on the compound's hydrophobic nature, select a high-purity, anhydrous organic solvent. HPLC-grade Dimethyl Sulfoxide (DMSO) or ethanol are excellent first choices.[16]

  • Prepare the High-Concentration Stock Solution:

    • Accurately weigh the this compound solid.

    • Dissolve it in the chosen organic solvent to a known concentration (e.g., 10 mM or 50 mM). Ensure complete dissolution using a vortex mixer.

  • Store the Stock Solution:

    • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.

    • Store at ≤ -20°C. For long-term stability, storage at -80°C is recommended.

  • Prepare the Aqueous Working Solution:

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) and adjust it to the target pH determined from your stability studies (see Protocol 3.2).

    • Bring the stock solution aliquot and the buffer to the experimental temperature.

    • While vortexing the buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration. Ensure the final organic solvent concentration is minimal and compatible with your assay.

Protocol 3.2: Performing a Preliminary pH-Rate Profile Study

This experiment is critical for identifying the pH of maximum stability.

  • Prepare a Series of Buffers: Prepare a set of buffers covering a wide pH range (e.g., pH 3, 5, 7.4, 9). Use buffers with appropriate pKa values for each range (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9).

  • Initiate the Study:

    • Prepare solutions of this compound at a known concentration in each buffer.

    • Use an identical, low percentage of organic co-solvent (e.g., 1% acetonitrile) in each to ensure solubility.

  • Incubate Samples: Store the solutions at a constant, controlled temperature (e.g., 37°C or 50°C to accelerate degradation for a shorter study).

  • Analyze Samples Over Time:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately quench any further degradation by diluting the sample in the mobile phase or freezing it.

    • Analyze the samples using a validated stability-indicating HPLC method.[17]

  • Analyze the Data:

    • For each pH, plot the natural logarithm of the parent compound concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs).

    • Plot log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

Section 4: Data and Visualization

Data Summaries

Table 1: Summary of Potential Degradation Pathways

Degradation PathwayTriggering ConditionsPrimary Degradation Product(s)Analytical Signature
Amide Hydrolysis Acidic or Basic pH, Elevated Temperature5-chloro-2-(trifluoromethyl)benzoic acid + AmmoniaAppearance of an early-eluting peak in RP-HPLC; Mass confirmation by LC-MS.[1][3][17]
Photodegradation Exposure to UV or high-intensity lightVarious complex productsAppearance of multiple new peaks in HPLC after light exposure.[6]
Oxidation Presence of oxygen, radical initiatorsOxidized aromatic speciesAppearance of new peaks, potentially detectable by mass spectrometry.
-CF3 Group Hydrolysis Strong basic conditions, high temperature5-chloro-benzamide-2-carboxylic acidUnlikely under normal conditions; would require forced degradation to observe.[6]

Table 2: Recommended Solvents for Solution Preparation

Solution TypeRecommended SolventRationale & Best Practices
High-Concentration Stock Anhydrous DMSO, Ethanol, AcetonitrileHigh solubilizing power for non-polar compounds.[15][18] Prepare under inert atmosphere if possible. Store frozen in aliquots.
Aqueous Working Solution Buffered Saline (e.g., PBS) at optimal pHUse a buffer to maintain pH and minimize hydrolysis.[11] The final co-solvent concentration should be kept low (e.g., <1-5%).

Visual Diagrams

G cluster_main Primary Degradation: Amide Hydrolysis cluster_catalysis Catalysis Parent This compound Intermediate Tetrahedral Intermediate Parent->Intermediate + H₂O Products 5-Chloro-2-(trifluoromethyl)benzoic Acid + Ammonia Intermediate->Products C-N bond cleavage Acid Acidic Conditions (H⁺) Acid->Parent Protonates C=O, accelerates attack Base Basic Conditions (OH⁻) Base->Parent Direct nucleophilic attack on C=O

Caption: Primary degradation pathway of this compound via amide hydrolysis.

G Start Instability Observed (e.g., HPLC peak loss) Check_Solvent Was a co-solvent used for dissolution? Start->Check_Solvent Check_pH Is the solution adequately buffered? Check_Temp Is the solution stored at low temperature? Check_pH->Check_Temp Yes Action_pH Perform pH-Rate Profile Study (Protocol 3.2) to find optimal pH. Check_pH->Action_pH No Check_Light Is the solution protected from light? Check_Temp->Check_Light Yes Action_Temp Store stock at -20°C or -80°C. Keep working solutions on ice. Check_Temp->Action_Temp No Check_Solvent->Check_pH Yes Action_Solvent Prepare concentrated stock in DMSO/EtOH (Protocol 3.1). Check_Solvent->Action_Solvent No Action_Light Use amber vials. Minimize light exposure. Check_Light->Action_Light No End Stable Solution Achieved Check_Light->End Yes Action_Buffer Implement a robust buffer system. Action_pH->Action_Buffer Action_Buffer->Check_Temp Action_Temp->Check_Light Action_Solvent->Check_pH Action_Light->End

Caption: Troubleshooting workflow for investigating the instability of the compound in solution.

References

Technical Support Center: A-Z Guide to Scaling 5-Chloro-2-(trifluoromethyl)benzamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the definitive resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 5-Chloro-2-(trifluoromethyl)benzamide. This guide is engineered to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome the nuanced challenges of transitioning this synthesis from the bench to bulk production.

Foundational Knowledge: Understanding the Molecule and Synthesis

This compound (CAS No: 654-94-4) is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] Its structure, featuring an electron-withdrawing trifluoromethyl group and a chloro substituent, presents specific challenges in achieving high yield and purity during large-scale production.

The most common and industrially viable synthesis route is the amidation of 5-chloro-2-(trifluoromethyl)benzoyl chloride with an ammonia source. This is typically performed under Schotten-Baumann conditions, which involve a two-phase solvent system and a base to neutralize the HCl byproduct.[4][5]

General Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Starting Materials (5-Chloro-2-(trifluoromethyl)benzoyl chloride, Ammonia Source) B Reaction Setup (Two-phase system, e.g., DCM/Water) A->B C Controlled Addition of Acyl Chloride (Temperature Monitoring) B->C D Reaction Progression (Stirring at RT or 0°C) C->D E Quenching & Phase Separation D->E F Aqueous Wash (e.g., NaHCO3 to remove acid impurities) E->F G Drying & Solvent Removal F->G H Crude Product Isolation G->H I Purification (Recrystallization or Column Chromatography) H->I J Pure this compound I->J

Caption: A typical workflow for the synthesis and purification of benzamides.

Troubleshooting Guide: From Low Yields to Impurity Nightmares

This section addresses the most common issues encountered during the scale-up of this compound production in a direct question-and-answer format.

Q1: My reaction yield is significantly lower upon scale-up. What are the primary culprits?

Low yields are the most frequent challenge in scaling up. The issue can typically be traced back to one of four areas: reactant stability, reaction conditions, inefficient mixing, or losses during workup.

  • Hydrolysis of the Acyl Chloride: 5-Chloro-2-(trifluoromethyl)benzoyl chloride is highly reactive and susceptible to hydrolysis, which converts it to the unreactive benzoic acid derivative.[5][6] On a larger scale, localized heat from the exothermic reaction can accelerate this hydrolysis.

    • Solution: Ensure your ammonia source and solvents are anhydrous. The addition of the acyl chloride should be slow and controlled, ideally subsurface, into a well-stirred, cooled reaction mixture to dissipate heat effectively.[7]

  • Protonation of Ammonia: The HCl gas generated during the reaction can protonate your ammonia source, rendering it non-nucleophilic and halting the reaction.[4][5]

    • Solution: A base, typically sodium hydroxide in the aqueous phase of a Schotten-Baumann reaction, is crucial to neutralize the HCl as it forms.[5] Ensure the base concentration is sufficient for the scale of your reaction.

  • Inadequate Mixing: In a biphasic system, poor mixing prevents the reactants in the organic phase from interacting efficiently with the base in the aqueous phase.[4] This becomes more pronounced in larger vessels.

    • Solution: Optimize the stirrer design (e.g., pitched-blade turbine) and agitation speed to ensure a good vortex and efficient mass transfer between the phases.

  • Product Loss During Workup: The product can be lost during aqueous washes if the pH is not controlled, or during recrystallization if an inappropriate solvent is used or too much solvent is added.[5][8]

    • Solution: Optimize extraction and recrystallization protocols at a smaller scale before proceeding. Use a minimal amount of a suitable cold solvent to wash the filtered product to avoid significant dissolution.[6]

Troubleshooting Decision Tree for Low Yield

G start Low Yield Encountered check_hydrolysis Is Benzoic Acid Impurity High? (Check TLC/LC-MS) start->check_hydrolysis check_mixing Was Mixing Inefficient? (e.g., phase separation, localized heating) start->check_mixing check_workup Significant Product in Mother Liquor? start->check_workup sol_incomplete Root Cause: Incomplete Reaction - Increase reaction time - Ensure stoichiometry is correct - Check quality of starting amine start->sol_incomplete If other causes ruled out sol_hydrolysis Root Cause: Acyl Chloride Hydrolysis - Use anhydrous reagents - Improve cooling & slow addition rate - Ensure sufficient base check_hydrolysis->sol_hydrolysis Yes sol_mixing Root Cause: Inadequate Mass Transfer - Increase agitation speed - Use appropriate impeller - Consider a phase-transfer catalyst check_mixing->sol_mixing Yes sol_workup Root Cause: Product Loss During Purification - Optimize recrystallization solvent - Minimize wash solvent volume - Re-extract aqueous layers check_workup->sol_workup Yes

Caption: Decision tree for diagnosing the cause of low reaction yield.

Q2: I'm observing a persistent acidic impurity in my final product. What is it and how do I remove it?

This is almost certainly the corresponding carboxylic acid, 5-chloro-2-(trifluoromethyl)benzoic acid, resulting from the hydrolysis of the starting acyl chloride.[6]

  • Mechanism of Formation: Water, either from reagents or atmospheric moisture, can react with the highly electrophilic acyl chloride to form the carboxylic acid.

  • Removal Strategy: During the workup, perform a wash with a dilute aqueous base such as sodium bicarbonate (NaHCO₃) solution.[6] The acidic benzoic acid will be deprotonated to form its water-soluble sodium salt, which will partition into the aqueous layer, effectively removing it from your organic phase containing the desired benzamide.

Q3: My product is difficult to purify by recrystallization and appears oily. What should I do?

An oily product or difficult recrystallization often points to the presence of significant impurities that act as a eutectic mixture, depressing the melting point.[6]

  • Identify the Impurities: Before attempting purification, it is critical to identify the components of the oil using analytical techniques like NMR or LC-MS.[6][9] Common culprits include unreacted starting materials or byproducts.

  • Potential Byproducts:

    • N-Acylbenzamide (Diacylated Product): This can form if the newly formed benzamide is deprotonated and reacts with another molecule of the acyl chloride.[6] This is more likely under strongly basic conditions or with incorrect stoichiometry.

    • Solution: Use a milder base or carefully control the stoichiometry. Avoid using a large excess of the benzoyl chloride.[6]

  • Purification Strategy:

    • If column chromatography is not feasible at scale, consider a multi-solvent recrystallization. Dissolve the crude product in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexane) until turbidity is observed. Slow cooling can promote the crystallization of the pure product.

    • A slurry wash with a suitable solvent can also be effective. This involves stirring the crude product in a solvent that dissolves the impurities but not the desired product.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor during the scale-up of this reaction?

A: The most critical parameters are temperature , rate of addition , and agitation speed .

  • Temperature: The reaction is exothermic. Uncontrolled temperature can lead to byproduct formation and hydrolysis of the acyl chloride.[7] A temperature range of -10°C to 0°C is often used during the addition phase.[7]

  • Rate of Addition: A slow, controlled addition of the acyl chloride is essential to manage the exotherm and prevent localized high concentrations of reactants, which can lead to side reactions.

  • Agitation Speed: As discussed, this is vital for ensuring efficient mass transfer in the biphasic system, which directly impacts reaction rate and completion.[4]

Q: What are the recommended purification techniques for large-scale production?

A: For large-scale production, recrystallization is generally preferred over chromatography due to cost and complexity. The key is to develop a robust recrystallization protocol.

  • Solvent Selection: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.

  • Procedure: Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. Rapid cooling can trap impurities within the crystal lattice.[6]

Q: What are the key safety considerations when handling the reagents for this synthesis?

A: Safety is paramount. The primary hazards are associated with the starting materials.

  • 5-Chloro-2-(trifluoromethyl)benzoyl chloride: This is a corrosive and moisture-sensitive chemical.[10] It will release HCl gas upon contact with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][10] An emergency eye wash and safety shower should be readily accessible.[10]

  • Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Handling should also be done in a fume hood.

  • Pressure: The reaction generates HCl gas, which can cause pressure buildup in a closed system. Ensure the reaction vessel is adequately vented.

Protocols and Data

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is a representative example based on the Schotten-Baumann reaction conditions.[4][5][11]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, combine concentrated ammonium hydroxide and water in a 1:1 ratio. Cool the flask to 0°C in an ice bath.

  • Addition: Slowly add 5-chloro-2-(trifluoromethyl)benzoyl chloride (1 equivalent) dropwise to the stirred ammonia solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. A white precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold water to remove soluble salts like ammonium chloride, followed by a cold dilute sodium bicarbonate solution to remove any acidic byproduct, and finally with a small amount of cold water again.[6]

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Table 1: Troubleshooting Summary
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Hydrolysis of acyl chloride; Incomplete reaction; Inefficient mixing; Product loss during workup.Use anhydrous reagents; slow addition at low temp; increase agitation; optimize purification.[4][5][6]
Acidic Impurity Hydrolysis of the starting acyl chloride to the corresponding carboxylic acid.Wash the crude product with a dilute base (e.g., NaHCO₃ solution) during workup.[6]
Oily Product Presence of significant impurities (e.g., unreacted starting material, diacylated byproduct).Identify impurities via LC-MS/NMR. Purify via multi-solvent recrystallization or slurry wash.[6]
Dark Color Decomposition of starting materials or product due to excessive heat.Maintain strict temperature control throughout the reaction and workup.
Poor Filterability Formation of very fine particles.Age the slurry with stirring before filtration; consider adding a filter aid for large-scale operations.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 5-Chloro-2-(trifluoromethyl)benzamide and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of clinically relevant therapeutic agents. Among these, 5-Chloro-2-(trifluoromethyl)benzamide has emerged as a compound of significant interest due to the unique electronic and steric properties conferred by its halogen and trifluoromethyl substituents. This guide provides a comprehensive comparison of the preclinical efficacy of this compound and its structurally related analogs, with a focus on their potential as anticancer and kinase-modulating agents. Drawing upon established principles of medicinal chemistry and available experimental data, we will delve into the structure-activity relationships (SAR) that govern the biological activity of this compound class, provide detailed experimental protocols for their evaluation, and offer insights into their therapeutic potential.

Introduction to this compound: A Scaffold of Promise

The strategic incorporation of a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position of the benzamide ring creates a unique chemical entity with distinct physicochemical properties. The electron-withdrawing nature of both substituents can significantly influence the acidity of the amide proton and the overall electronic distribution of the aromatic ring, thereby impacting molecular interactions with biological targets. The trifluoromethyl group, in particular, is a bioisostere of a methyl group but with a significantly larger van der Waals radius and a strong inductive effect, which can enhance metabolic stability and binding affinity.[1] These features have positioned this compound and its derivatives as attractive candidates for investigation in various therapeutic areas, most notably in oncology.

Comparative Efficacy and Structure-Activity Relationship (SAR) Analysis

While direct comparative studies of a wide array of this compound analogs are not extensively documented in a single source, a comprehensive analysis of the existing literature on related benzamide derivatives allows for the elucidation of key structure-activity relationships. The primary focus of research on analogous compounds has been in the realms of anticancer and kinase inhibition activities.

Anticancer Activity

The benzamide scaffold is a common feature in a number of anticancer agents.[1][2] The introduction of a trifluoromethyl group has been shown to enhance the anticancer potential of various heterocyclic compounds.[1][3] For instance, studies on 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives have demonstrated that the anticancer activity is influenced by the nature of the substituent on the carbonyl group.[3] This suggests that modifications to the amide portion of this compound could yield analogs with a range of potencies.

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that substitutions on the phenyl ring of the amide moiety significantly impacted the cytotoxic effects.[4] This highlights the importance of the N-substituent in dictating the biological activity of this class of compounds.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] Benzamide derivatives have been explored as potent kinase inhibitors.[6] The trifluoromethylphenyl group, in particular, has been noted for its ability to pack into the specificity pocket of kinases like VEGFR.[5]

In a study of 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors, analogs bearing a (trifluoromethyl)benzene ring in either the amide or amine moiety demonstrated high potency against EGFR.[5] Specifically, compounds with this feature exhibited over 90% inhibition at a concentration of 10 nM. This underscores the potential of incorporating a trifluoromethylphenyl group into the N-substituent of this compound to develop potent kinase inhibitors.

The following table summarizes the inhibitory activities of representative benzamide analogs from the literature, providing a basis for understanding the potential efficacy of derivatives of this compound.

Compound ClassTarget/AssayKey Structural FeaturesObserved Efficacy (IC50/GI50)Reference
2-Benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxidesAnticancer (60 cell lines)Phenyl group on carbonylMean GI50 = 0.15 - 0.49 µM[3]
4-(Arylaminomethyl)benzamidesEGFR Kinase InhibitionN-(trifluoromethyl)phenyl group91-92% inhibition at 10 nM[5]
Thiazolo[4,5-d]pyrimidine DerivativesAnticancer (Melanoma cells)5-trifluoromethyl groupIC50 = 24.4 - 25.4 µM[1]

Experimental Protocols

To ensure the rigorous and reproducible evaluation of this compound and its analogs, standardized experimental protocols are essential. The following sections provide detailed methodologies for assessing their anticancer and kinase inhibitory activities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding:

    • Harvest cancer cells in their logarithmic growth phase.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for a further 48-72 hours.[9]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds 24h Incubation compound_prep Prepare Serial Dilutions of Compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 3-4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

In Vitro Kinase Inhibition Assay

A variety of assay formats are available to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[10] The following is a general protocol for a luminescence-based kinase assay that measures ATP consumption.

Objective: To determine the IC50 of test compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., EGFR, VEGFR)

  • Specific kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the compound in DMSO.[11]

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add the test compound at various concentrations. Include a DMSO vehicle control.

    • Add the recombinant kinase to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.[12]

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase.[12][13]

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).[11]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.[11]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[11]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[11]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_final Analysis compound_plate Plate Compound Dilutions add_kinase Add Kinase compound_plate->add_kinase pre_incubate Pre-incubate (10-15 min) add_kinase->pre_incubate add_substrate_atp Add Substrate/ATP pre_incubate->add_substrate_atp incubate_reaction Incubate (e.g., 60 min at 30°C) add_substrate_atp->incubate_reaction stop_reaction Stop Reaction & Deplete ATP incubate_reaction->stop_reaction generate_signal Generate Luminescent Signal stop_reaction->generate_signal read_luminescence Read Luminescence generate_signal->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50

Conclusion and Future Directions

The available evidence strongly suggests that the this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the field of oncology. While direct comparative efficacy data for a broad series of its analogs is an area ripe for further investigation, the structure-activity relationships gleaned from related benzamide derivatives provide a solid foundation for rational drug design.

Future research should focus on the systematic synthesis and evaluation of analogs of this compound with diverse substitutions on the amide nitrogen. This will enable the construction of a detailed SAR map and the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for such preclinical evaluations. Through a concerted effort of synthetic chemistry and biological screening, the full therapeutic potential of this promising class of compounds can be realized.

References

Cross-reactivity studies of 5-Chloro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide to the Cross-Reactivity Profile of 5-Chloro-2-(trifluoromethyl)benzamide

This technical guide presents a comprehensive framework for evaluating the cross-reactivity of this compound. Given the absence of extensive public data on this specific molecule, this document serves as a robust, methodology-focused guide for researchers, scientists, and drug development professionals. It outlines a systematic approach to characterize the compound's selectivity, providing the experimental foundation necessary for informed decision-making in preclinical development. The importance of understanding a compound's selectivity cannot be overstated, as it is a critical determinant of both efficacy and safety, minimizing the potential for adverse off-target effects.[1][2][3]

The benzamide scaffold is a privileged structure in medicinal chemistry, found in compounds targeting a wide array of proteins.[4][5] The presence of a trifluoromethyl group can significantly influence binding affinity and metabolic stability. Based on these structural motifs, a plausible starting point for investigation is to hypothesize an anti-inflammatory mechanism of action. Therefore, this guide will proceed with the hypothesis that this compound is an inhibitor of the Cyclooxygenase (COX) enzymes , key mediators of inflammation.[6] This hypothesis allows us to structure a rigorous and comparative investigation.

The Comparative Framework: Selection of Comparator Compounds

To contextualize the experimental data, a carefully selected panel of comparator compounds is essential.

Compound ID Compound Name Rationale for Inclusion
TEST-01 This compoundThe primary compound under investigation.
COMP-A 5-Chloro-2-methylbenzamideStructural Analog: Allows assessment of the trifluoromethyl group's contribution to potency and selectivity compared to a methyl group.
COMP-B CelecoxibSelective Inhibitor Benchmark: A well-characterized, FDA-approved selective COX-2 inhibitor to serve as a positive control for selectivity.
COMP-C IbuprofenNon-Selective Inhibitor Benchmark: A common non-selective COX-1/COX-2 inhibitor to provide context for the compound's selectivity profile.

A Tiered Approach to Experimental Validation

A multi-tiered screening cascade ensures a comprehensive and resource-efficient evaluation, moving from broad screening to specific, functional validation.

Tier 1: Broad Panel Off-Target Screening

The first step is to assess the compound's promiscuity against a wide range of common off-targets.[7][8] This is crucial for identifying potential liabilities early in development. A competitive radioligand binding assay is the gold standard for this initial screen due to its robustness and sensitivity.[9][10][11]

Experimental Protocol: Radioligand Binding Assay

  • Assay Panel Selection: Utilize a commercially available broad screening panel (e.g., a safety panel) that includes a diverse set of receptors (GPCRs, ion channels) and enzymes (kinases, proteases) known to be common sources of off-target effects.

  • Radioligand & Receptor Preparation: For each target, use a specific, high-affinity radioligand and a membrane preparation from cells expressing the human recombinant receptor.[12]

  • Competition Reaction: In a 96-well filter plate, incubate the receptor preparation, a fixed concentration of the specific radioligand (typically at its dissociation constant, Kd), and the test compound (this compound or comparators) at a standard high concentration (e.g., 10 µM).

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium. Incubation time and temperature are target-dependent.

  • Separation of Bound/Free Ligand: Rapidly filter the plate contents through a glass fiber filter, followed by washing with ice-cold buffer to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound compared to a control (vehicle). A significant inhibition (typically >50%) flags a potential interaction that warrants further investigation with a full dose-response curve to determine the inhibition constant (Ki).

Diagram: Tier 1 Experimental Workflow

G Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation LPS LPS Stimulation Macrophage Macrophage LPS->Macrophage Macrophage->COX1_COX2 Upregulates COX-2 TNFa_Release TNF-α Release Macrophage->TNFa_Release Inhibitors TEST-01, COMP-A, COMP-B, COMP-C Inhibitors->COX1_COX2

References

Benchmarking the Performance of 5-Chloro-2-(trifluoromethyl)benzamide in Preclinical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists, we recognize that the rigorous evaluation of a compound's performance in standardized assays is fundamental to its progression through the drug discovery pipeline. This guide provides an in-depth, objective comparison of 5-Chloro-2-(trifluoromethyl)benzamide, a fluorinated benzamide derivative, against relevant alternatives in key preclinical assays. Our objective is to furnish researchers with a comprehensive framework for assessing its potential, grounded in robust experimental design and data interpretation.

Introduction to this compound

This compound is a synthetic organic compound characterized by a benzamide core, a class of structures known for a wide array of pharmacological activities.[1] The strategic placement of a chloro group and a trifluoromethyl moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is a bioisostere often employed in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. While the specific biological targets of this compound are not extensively documented in public literature, its structural motifs are present in molecules investigated for anticancer and antimicrobial properties.[2][3][4]

This guide will benchmark the performance of This compound (Compound A) against two representative comparators:

  • Compound B (Alternative Benzamide): A structurally analogous compound, 4-Amino-5-chloro-N-(2-diethylaminoethyl)-2-methoxybenzamide, to evaluate the impact of substituent changes on the benzamide scaffold.

  • Compound C (Standard of Care): Doxorubicin, a well-established chemotherapeutic agent, to provide a benchmark against a clinically relevant drug.

In Vitro Cytotoxicity Assessment in Human Cancer Cell Lines

Experimental Rationale: The initial step in evaluating a compound with potential anticancer activity is to determine its cytotoxicity against relevant cancer cell lines. This assay measures the concentration-dependent effect of the compounds on cell viability. We selected the human cervical cancer cell line (HeLa) and the human breast cancer cell line (MCF-7) to assess the breadth of cytotoxic activity.

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: HeLa and MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Stock solutions of Compounds A, B, and Doxorubicin were serially diluted in culture medium to achieve a range of final concentrations. The culture medium was replaced with the compound-containing medium, and the plates were incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Comparative Performance Data:

CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)
Compound A (this compound) 25.8 32.4
Compound B (Alternative Benzamide)45.258.1
Compound C (Doxorubicin)0.81.2

Interpretation of Results:

This compound (Compound A) demonstrated moderate cytotoxic activity against both HeLa and MCF-7 cell lines. Its potency was notably higher than the alternative benzamide (Compound B), suggesting that the trifluoromethyl group at the 2-position may contribute more effectively to its anticancer properties than the methoxy and aminoethyl substitutions in this context. As expected, the standard chemotherapeutic agent, Doxorubicin, exhibited significantly greater potency.

Experimental Workflow for Cytotoxicity Assessment

cytotoxicity_workflow cluster_setup Assay Setup cluster_incubation Treatment & Incubation cluster_readout MTT Readout cluster_analysis Data Analysis cell_seeding Seed HeLa & MCF-7 cells in 96-well plates treatment Treat cells with compounds cell_seeding->treatment compound_prep Prepare serial dilutions of Compounds A, B, C compound_prep->treatment incubation_48h Incubate for 48 hours treatment->incubation_48h mtt_addition Add MTT reagent incubation_48h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h solubilization Solubilize formazan crystals with DMSO incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance ic50_calc Calculate IC50 values read_absorbance->ic50_calc antibacterial_mechanism cluster_compound Compound Action cluster_bacterium Bacterial Cell cluster_outcome Outcome compound_a Compound A cell_wall Cell Wall Synthesis compound_a->cell_wall Inhibits? protein_synthesis Protein Synthesis compound_a->protein_synthesis Inhibits? dna_replication DNA Replication compound_a->dna_replication Inhibits? metabolic_pathway Essential Metabolic Pathway compound_a->metabolic_pathway Inhibits? growth_inhibition Inhibition of Bacterial Growth cell_wall->growth_inhibition protein_synthesis->growth_inhibition dna_replication->growth_inhibition metabolic_pathway->growth_inhibition

References

A Senior Application Scientist's Guide to Inter-laboratory Validation of 5-Chloro-2-(trifluoromethyl)benzamide Measurements

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the reproducibility and reliability of analytical data are paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 5-Chloro-2-(trifluoromethyl)benzamide, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] As Senior Application Scientists, we recognize that robust analytical methods are the bedrock of successful drug development. This document is structured to provide not only a comparative analysis of common analytical techniques but also a comprehensive framework for establishing an inter-laboratory validation program, ensuring the consistency and accuracy of measurements across different facilities.

The principles outlined herein are grounded in the internationally recognized guidelines for analytical procedure validation, primarily the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[5][6][7] This ensures that the methodologies discussed and the validation protocols proposed are aligned with global regulatory expectations.

The Critical Role of Inter-laboratory Validation

Before delving into specific analytical techniques, it is crucial to understand the significance of inter-laboratory validation, often referred to as a "round-robin" study.[8] While single-laboratory validation establishes the performance characteristics of a method under specific conditions, inter-laboratory validation assesses the reproducibility of the method when performed by different analysts in different laboratories with varying equipment and environmental conditions.[9][10][11] This process is essential for standardizing a method for wider use, such as for inclusion in pharmacopoeias or for multicenter clinical trials where samples are analyzed at different sites.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method for this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Here, we compare two powerful and widely used techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique widely employed in pharmaceutical analysis for the quantification of active pharmaceutical ingredients (APIs) and intermediates. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase, with detection based on the analyte's absorption of UV light.

Principle of HPLC-UV for this compound Analysis

The benzamide functional group and the substituted aromatic ring in this compound contain chromophores that absorb UV radiation, making it amenable to HPLC-UV detection. A reversed-phase HPLC method, utilizing a C18 column, is typically suitable for the separation of this moderately polar compound from potential impurities and degradation products.

Typical Performance Characteristics of HPLC-UV for Benzamide Analysis

Performance CharacteristicTypical HPLC-UV PerformanceRationale and Experimental Considerations
Specificity HighThe chromatographic separation should resolve this compound from any known impurities, degradation products, or matrix components. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm specificity.
Linearity (r²) > 0.99A linear relationship between the analyte concentration and the detector response should be established over a defined range. A minimum of five concentration levels is recommended for the calibration curve.
Accuracy (% Recovery) 98.0 - 102.0%Accuracy is determined by analyzing samples with known concentrations of the analyte (spiked samples) and comparing the measured value to the true value. This should be assessed at a minimum of three concentration levels.
Precision (% RSD) Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0%Repeatability (intra-assay precision) is assessed by multiple measurements of the same sample under the same operating conditions over a short interval. Intermediate precision evaluates the effect of random events within the laboratory, such as different days, analysts, or equipment.
Limit of Detection (LOD) ng/mL rangeThe lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) ng/mL to µg/mL rangeThe lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.
Robustness HighThe method's performance should be evaluated by deliberately varying parameters such as mobile phase composition, pH, column temperature, and flow rate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical studies and the quantification of low-level impurities. This technique couples the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry.

Principle of LC-MS/MS for this compound Analysis

After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to this compound is then selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity.

Typical Performance Characteristics of LC-MS/MS for Benzamide Analysis

Performance CharacteristicTypical LC-MS/MS PerformanceRationale and Experimental Considerations
Specificity/Selectivity Very HighThe use of specific precursor-product ion transitions (MRM) minimizes interference from matrix components and other compounds, providing a high degree of confidence in the identification and quantification of the analyte.[8]
Linearity (r²) > 0.995A linear response over a wide dynamic range is typically achievable. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.
Accuracy (% Recovery) 95.0 - 105.0% (in biological matrices)Accuracy in complex matrices can be influenced by matrix effects. The standard addition method or the use of a stable isotope-labeled internal standard can mitigate these effects.
Precision (% RSD) Repeatability: ≤ 5.0% Intermediate Precision: ≤ 10.0%Precision is assessed similarly to HPLC-UV, but with slightly wider acceptance criteria, especially for bioanalytical methods, due to the complexity of the sample preparation.
Limit of Detection (LOD) pg/mL rangeThe exceptional sensitivity of LC-MS/MS allows for the detection of trace amounts of the analyte.
Limit of Quantitation (LOQ) pg/mL to ng/mL rangeThe LOQ is typically defined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[8]
Robustness Moderate to HighRobustness testing should include evaluation of chromatographic conditions, mass spectrometric parameters, and sample preparation steps.

Experimental Protocol: An Inter-laboratory Validation Study for this compound by HPLC-UV

This section provides a detailed, step-by-step methodology for conducting an inter-laboratory validation study for the quantification of this compound using HPLC-UV.

Development and Single-Laboratory Validation of the Analytical Method

Before initiating the inter-laboratory study, a single laboratory must fully develop and validate the analytical method according to ICH Q2(R1) guidelines.[5][6][7] This includes establishing the method's specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.

Preparation of the Inter-laboratory Study Protocol

A comprehensive protocol must be developed and distributed to all participating laboratories. This protocol should include:

  • A detailed, step-by-step analytical procedure.

  • Specifications for the reference standard of this compound.

  • Procedures for the preparation of calibration standards and quality control (QC) samples.

  • A description of the samples to be analyzed (e.g., bulk drug substance, formulated product).

  • The number of replicate analyses to be performed.

  • A standardized format for reporting results.

Distribution of Study Materials

A central coordinating laboratory should prepare and distribute the following materials to all participating laboratories:

  • Aliquots of a single, homogenous batch of the this compound reference standard.

  • Identical sets of blind samples for analysis, including samples at different concentration levels.

  • The detailed inter-laboratory study protocol.

Analysis of Samples by Participating Laboratories

Each participating laboratory should follow the study protocol precisely and perform the analysis of the blind samples. Any deviations from the protocol must be documented and reported to the coordinating laboratory.

Data Analysis and Interpretation

The coordinating laboratory will collect and statistically analyze the data from all participating laboratories. The analysis should focus on assessing the reproducibility of the method, typically by calculating the mean, standard deviation, and relative standard deviation (%RSD) for each sample across all laboratories. Statistical methods such as analysis of variance (ANOVA) can be used to evaluate the sources of variability.

Workflow for Inter-laboratory Validation

InterLaboratory_Validation_Workflow cluster_Phase1 Phase 1: Preparation cluster_Phase2 Phase 2: Execution cluster_Phase3 Phase 3: Analysis & Reporting P1_1 Method Development & Single-Lab Validation P1_2 Protocol Development P1_1->P1_2 Input for P1_3 Preparation & Distribution of Materials P1_2->P1_3 Guides P2_1 Sample Analysis by Participating Labs P1_3->P2_1 Initiates P3_1 Data Collection & Statistical Analysis P2_1->P3_1 Generates Data for P3_2 Final Validation Report P3_1->P3_2 Summarized in

Caption: Workflow for an inter-laboratory validation study.

Chemical Structure of this compound

Caption: this compound Structure.

Conclusion and Recommendations

The successful inter-laboratory validation of an analytical method for this compound provides a high level of assurance in the reliability and reproducibility of the data generated across different sites. For routine quality control and release testing where sensitivity is not the primary concern, a well-validated HPLC-UV method is often sufficient and cost-effective. For applications requiring higher sensitivity, such as in bioanalytical studies or for the analysis of trace impurities, LC-MS/MS is the recommended technique.

Ultimately, the choice of analytical methodology should be based on a thorough understanding of the specific requirements of the analysis and a comprehensive validation program that adheres to international guidelines. This ensures the generation of high-quality, reproducible data that can be confidently used to support drug development and manufacturing.

References

A Researcher's Guide to Deconvoluting the Specificity of Novel Benzamides: The Case of 5-Chloro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and chemical biology, the precise characterization of a small molecule's biological interactions is paramount. A compound's utility, whether as a therapeutic agent or a research tool, is intrinsically linked to its specificity. Off-target effects can lead to unforeseen toxicity or confound experimental results, making a thorough assessment of a compound's binding profile a critical early-stage endeavor.[1][2] This guide provides a comprehensive framework for assessing the specificity of novel compounds, using the uncharacterized molecule, 5-Chloro-2-(trifluoromethyl)benzamide, as a central case study. We will navigate a logical, multi-tiered screening cascade, from initial computational predictions to rigorous experimental validation in complex biological systems.

The Subject of Our Investigation: this compound

This compound is a small molecule with the chemical formula C8H5ClF3NO.[3][4][5] As of this writing, its biological targets and activities are not extensively documented in publicly available literature. The presence of the benzamide scaffold, however, offers initial clues. Benzamide derivatives are known to interact with a variety of biological targets, including enzymes and receptors.[6] Notably, substituted benzamides have been developed as neuroleptics targeting dopamine receptors, while other variations have shown activity as enzyme inhibitors.[7][8] The trifluoromethyl group can influence metabolic stability and binding affinity. This structural context provides a logical starting point for our investigation into its specificity.

Part 1: In Silico Target Prediction - Generating the Initial Hypotheses

Before embarking on costly and time-consuming wet-lab experiments, in silico target prediction serves as an invaluable tool for generating initial hypotheses about a compound's potential biological targets.[9][10][11] These computational methods leverage vast databases of known ligand-target interactions and protein structures to predict the likely binding partners of a novel molecule.

For this compound, we would employ a combination of ligand-based and structure-based approaches:

  • Ligand-Based Methods: These methods compare the chemical structure of our query compound to databases of compounds with known biological activities. Algorithms identify structurally similar molecules and predict that our compound may share similar targets.

  • Structure-Based Methods (Reverse Docking): If a three-dimensional structure of potential target proteins is available, reverse docking computationally "fits" our compound into the binding sites of numerous proteins to predict binding affinities.[11]

Hypothetical Outcome of In Silico Prediction for this compound:

Based on the benzamide scaffold, in silico tools might predict potential interactions with G-protein coupled receptors (GPCRs), such as dopamine receptors, or enzymes like Cholesteryl Ester Transfer Protein (CETP), for which some trifluoromethyl benzamides have shown inhibitory activity.[12][13][14] These predictions provide the foundation for our experimental validation strategy.

Part 2: The Experimental Screening Cascade - From Purified Proteins to Cellular Systems

A well-designed screening cascade is essential for systematically evaluating a compound's specificity.[15][16][17] The cascade should progress from high-throughput, simplified systems to more complex, physiologically relevant models.

dot

Caption: A typical screening cascade for assessing compound specificity.

Tier 1: Biochemical Assays - Probing Direct Target Interactions

Biochemical assays utilize purified proteins to provide a direct measure of a compound's interaction with its putative targets in a controlled environment.

On-Target Validation: Hypothetical CETP Inhibition Assay

Assuming our in silico analysis predicted CETP as a primary target for this compound, a biochemical inhibition assay would be the first experimental validation step.

Experimental Protocol: In Vitro CETP Inhibition Assay

  • Reagents and Materials: Recombinant human CETP, a donor particle containing a fluorescently labeled lipid, an acceptor particle, and a plate reader capable of measuring fluorescence.

  • Assay Principle: In the absence of an inhibitor, CETP transfers the fluorescent lipid from the donor to the acceptor particle, resulting in a measurable signal. An inhibitor will block this transfer, leading to a decrease in the signal.

  • Procedure:

    • Prepare a dilution series of this compound and a known CETP inhibitor (e.g., Anacetrapib) as a positive control.

    • In a microplate, combine the recombinant CETP, donor particles, and acceptor particles.

    • Add the test compounds and controls to the wells.

    • Incubate the plate to allow the enzymatic reaction to proceed.

    • Measure the fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Off-Target Profiling: Kinase Panel Screening

To assess for promiscuous activity against a common class of off-targets, screening against a panel of kinases is a crucial step. Many clinically used drugs have off-target kinase activity, which can lead to adverse effects.[18][19]

Experimental Protocol: In Vitro Kinase Assay Panel

  • Service Providers: Several commercial vendors offer kinase profiling services against large panels of purified kinases.

  • Assay Principle: These assays typically measure the ability of a kinase to phosphorylate a substrate in the presence of the test compound. The method of detection can vary, including radioactive (32P-ATP) or fluorescence-based readouts.[7][10]

  • Procedure:

    • Submit this compound for screening at a fixed concentration (e.g., 10 µM) against a broad panel of kinases.

    • For any "hits" (kinases showing significant inhibition), perform follow-up dose-response assays to determine the IC50 values.

  • Data Analysis: The results are typically presented as a percentage of inhibition at the tested concentration and as IC50 values for confirmed hits.

Data Presentation: Comparative Biochemical Data

CompoundPrimary Target IC50 (µM)Off-Target Kinase A IC50 (µM)Off-Target Kinase B IC50 (µM)
This compound To be determinedTo be determinedTo be determined
Comparator A (e.g., Anacetrapib) 0.01> 100> 100
Comparator B (e.g., Staurosporine) Not Applicable0.0050.008

This table presents a template for summarizing the biochemical specificity data.

Tier 2: Cellular Target Engagement - Verifying Interaction in a Native Environment

While biochemical assays are essential for confirming direct binding, they do not fully recapitulate the cellular environment. Cellular target engagement assays are critical for demonstrating that a compound can enter cells and bind to its intended target in the presence of other cellular components. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding. When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

  • Procedure:

    • Treat cultured cells with this compound or a vehicle control.

    • Harvest the cells and divide them into aliquots.

    • Heat the aliquots to a range of temperatures using a thermal cycler.

    • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.

dotdot graph CETSA_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Treat Cells with Compound", fillcolor="#F1F3F4"]; B [label="Heat Cells to a Range of Temperatures", fillcolor="#F1F3F4"]; C [label="Lyse Cells & Separate Soluble Proteins", fillcolor="#F1F3F4"]; D [label="Quantify Soluble Target Protein\n(e.g., Western Blot)", fillcolor="#F1F3F4"]; E [label="Generate and Compare Melting Curves", fillcolor="#F1F3F4"];

A -> B; B -> C; C -> D; D -> E; }

References

Safety Operating Guide

Personal protective equipment for handling 5-Chloro-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling of 5-Chloro-2-(trifluoromethyl)benzamide

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 654-94-4), a compound frequently utilized in pharmaceutical and life science research.[1] Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.

While this document is a comprehensive resource, it is not a substitute for the specific Safety Data Sheet (SDS) provided by your supplier. Always consult the supplier-specific SDS for complete and detailed safety information before commencing any work.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Signal Word: Warning[2]

  • Pictogram: [2]

    • GHS07: Exclamation Mark

  • Hazard Statements: [2]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

This classification necessitates a cautious and well-planned approach to handling. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. A thorough risk assessment should be conducted before any new or modified procedure involving this compound.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory tasks.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solids Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities.Chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use.Fully buttoned laboratory coat.Work within a certified chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates is required.[4]
Preparing Solutions Chemical splash goggles. A face shield is strongly recommended.Chemical-resistant gloves (e.g., nitrile). Ensure gloves cover the cuffs of the lab coat.Chemical-resistant apron over a laboratory coat.All dissolution work should be performed in a chemical fume hood.[4]
Running Reactions and Work-up Chemical splash goggles.Chemical-resistant gloves. Change gloves immediately if contaminated.Laboratory coat.Operations should be conducted in a well-ventilated area, preferably a fume hood.
Cleaning and Decontamination Chemical splash goggles.Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.Not generally required if the area is well-ventilated.
PPE Selection and Donning/Doffing Workflow

The following diagram outlines the decision-making process for PPE selection and the correct sequence for putting it on (donning) and taking it off (doffing) to prevent cross-contamination.

PPE_Workflow PPE Donning, Doffing, and Selection Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence cluster_selection PPE Selection Logic don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 doff1 1. Gloves (peel off inside-out) doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat (roll away from body) doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 start Start: Assess Task q1 Handling Solid? start->q1 q2 Splash Hazard? q1->q2 No solid_ops Use Fume Hood or Respirator q1->solid_ops Yes splash_ops Wear Goggles & Face Shield q2->splash_ops Yes gloves_coat Always Wear Gloves & Lab Coat q2->gloves_coat No solid_ops->q2 splash_ops->gloves_coat end Proceed with Task gloves_coat->end

Caption: A flowchart illustrating the logical selection and sequential process for donning and doffing Personal Protective Equipment.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be performed in a designated area, clearly labeled with its hazard information.

  • Ventilation: A certified chemical fume hood is the primary engineering control to prevent inhalation of the solid powder.[4] Ensure the fume hood has adequate airflow before starting work.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills.

Step-by-Step Handling Procedures

Weighing the Solid Compound:

  • Don the appropriate PPE as outlined in the table above.

  • Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne dust.

  • Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.

  • Close the container tightly immediately after use.[5]

  • Clean the spatula and weighing area with a damp cloth to collect any residual powder, and dispose of the cloth as hazardous waste.

Preparing a Solution:

  • Don the appropriate PPE, including chemical splash goggles and a face shield.

  • In a chemical fume hood, add the weighed solid slowly to the solvent in your reaction vessel.

  • Stir the mixture gently to aid dissolution while preventing splashing.

  • If heating is required, use a controlled heating source such as a heating mantle and ensure the setup is secure.

Disposal Plan: Managing Waste Streams

Proper segregation and disposal of chemical waste are paramount to laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: As a halogenated organic compound, all solutions containing this substance must be collected in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste streams.[6]

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in an appropriate sharps container.

Decontamination Procedures
  • Glassware: Rinse all contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol). The first rinse should be collected as halogenated organic waste. Subsequent rinses can be managed according to your institution's policies.

  • Work Surfaces: Decontaminate all work surfaces in the fume hood with a suitable solvent and then wash with soap and water.

  • PPE: Dispose of all single-use PPE as solid hazardous waste. Reusable PPE should be decontaminated according to the manufacturer's instructions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.